molecular formula C8H20N2 B086202 N,N'-Diethyl-N,N'-dimethylethylenediamine CAS No. 106-66-1

N,N'-Diethyl-N,N'-dimethylethylenediamine

Cat. No.: B086202
CAS No.: 106-66-1
M. Wt: 144.26 g/mol
InChI Key: BWTBHGDNJBIYAQ-UHFFFAOYSA-N
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Description

N,N'-Diethyl-N,N'-dimethylethylenediamine is a useful research compound. Its molecular formula is C8H20N2 and its molecular weight is 144.26 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-Diethyl-N,N'-dimethylethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166317. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-Diethyl-N,N'-dimethylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Diethyl-N,N'-dimethylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diethyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-5-9(3)7-8-10(4)6-2/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTBHGDNJBIYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCN(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059344
Record name N,N'-Diethyl-N,N'-dimethylethylenediamine
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Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106-66-1
Record name N,N′-Diethyl-N,N′-dimethylethylenediamine
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Record name N,N'-Diethyl-N,N'-dimethylethylenediamine
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Record name N,N'-Dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-diethyl-N1,N2-dimethyl-
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Record name N,N'-Diethyl-N,N'-dimethylethylenediamine
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Record name N,N'-diethyl-N,N'-dimethylethylenediamine
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Record name N1,N2-Diethyl-N1,N2-dimethyl-1,2-ethanediamine
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Foundational & Exploratory

N,N'-Diethyl-N,N'-dimethylethylenediamine chemical structure

Technical Whitepaper: -Diethyl- -dimethylethylenediamine (DEDMEDA)[1]

Executive Summary


DEDMEDA1


1

This guide details the structural advantages of DEDMEDA in organometallic catalysis and Atomic Layer Deposition (ALD), providing a validated synthesis protocol and handling framework for high-purity applications.[1]

Chemical Identity & Structural Analysis[1]

DEDMEDA functions primarily as a bidentate Lewis base.[1] Its utility is defined by the specific steric environment created by the ethyl groups on the nitrogen centers, which modulate the reactivity of coordinated metal ions (e.g., Lithium, Zinc, Magnesium) more effectively than its permethylated analogs.[1]

Physicochemical Profile[1][2]
PropertySpecification
IUPAC Name

-Diethyl-

-dimethylethane-1,2-diamine
CAS Number 106-66-1
Molecular Formula

Molecular Weight 144.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point (Est.) 155°C - 165°C (at 760 mmHg)
Solubility Miscible in ethanol, ether, hexane, toluene; Soluble in water (exothermic)
Ligand Type Bidentate (Chelating),

-donor
Structural Visualization (Graphviz)[1]

The following diagram illustrates the symmetrical structure and the potential for chelation.

DEDMEDA_StructureN1Nitrogen (N1)C_BridgeEthylene Bridge(-CH2-CH2-)N1->C_BridgeSub1_N1Methyl (-CH3)N1->Sub1_N1Sub2_N1Ethyl (-CH2CH3)N1->Sub2_N1MetalMetal Center(M+)N1->MetalLone Pair DonorN2Nitrogen (N2)Sub1_N2Methyl (-CH3)N2->Sub1_N2Sub2_N2Ethyl (-CH2CH3)N2->Sub2_N2N2->MetalLone Pair DonorC_Bridge->N2

Figure 1: Structural connectivity and bidentate coordination mode of DEDMEDA.

Synthesis Protocol: Eschweiler-Clarke Methylation[1]

While DEDMEDA can be synthesized via the reaction of 1,2-dichloroethane with

1

The preferred laboratory-scale method is the Eschweiler-Clarke methylation of the commercially available precursor

1

1
Reaction Scheme
Step-by-Step Methodology

Safety Pre-check: Perform in a fume hood. Formaldehyde is a carcinogen; Formic acid is corrosive.[1]

  • Reagent Preparation:

    • Charge a 500 mL round-bottom flask with

      
      -Diethylethylenediamine  (0.1 mol, 11.6 g).
      
    • Cool the flask to 0°C in an ice bath.

  • Acid Addition (Causality: Exotherm Control):

    • Add Formic Acid (98%, 0.5 mol, 23.0 g) dropwise.[1]

    • Note: The amine-acid neutralization is highly exothermic.[1] Maintain internal temp < 20°C to prevent volatilization of the amine.[1]

  • Aldehyde Addition:

    • Add Formaldehyde (37% aq.[1] solution, 0.25 mol, 20.3 g).

    • Add a magnetic stir bar and equip with a reflux condenser.[1]

  • Reflux (The Driving Force):

    • Heat the mixture to 100°C (gentle reflux) for 8–12 hours.

    • Validation: Vigorous evolution of

      
       gas indicates the reaction is proceeding.[1] The reaction is complete when gas evolution ceases.[1]
      
  • Work-up & Isolation:

    • Cool to room temperature.[1]

    • Add HCl (4M) to ensure all amine is protonated (pH < 2).[1]

    • Remove excess formaldehyde/formic acid via rotary evaporation (water bath 50°C).[1]

    • Basify the residue with NaOH (50% aq) to pH > 12.[1] The product will separate as an oil layer.[1]

  • Purification:

    • Extract the aqueous layer with diethyl ether (

      
       mL).[1]
      
    • Dry combined organics over anhydrous

      
      .[1]
      
    • Distillation: Fractionally distill the crude oil.[1] Collect the fraction boiling at ~155–160°C (atmospheric pressure).[1]

Synthesis Logic Flow

Synthesis_FlowStartN,N'-DiethylethylenediamineIntermediateIminium Ion IntermediateStart->Intermediate CondensationReagents+ Formic Acid / FormaldehydeReagents->IntermediateReductionHydride Transfer (from Formic Acid)Intermediate->Reduction Heat (Reflux)ProductCrude DEDMEDA + CO2 (gas)Reduction->Product -CO2PurePure DEDMEDAProduct->Pure Basification & Distillation

Figure 2: Mechanistic pathway of the Eschweiler-Clarke synthesis.[1]

Applications & Coordination Chemistry[1][4][5]

Organolithium Tuning

In drug discovery, lithiation reactions often require specific aggregates.[1]

  • TMEDA: Forms tight, 5-membered chelates, often creating monomeric, highly reactive butyl-lithium species.[1]

  • DEDMEDA: The ethyl groups introduce steric clash that prevents the formation of overly stable aggregates.[1] This is crucial when enantioselective deprotonation is required, as the bulkier ligand can influence the stereochemical outcome of the reaction.[1]

Atomic Layer Deposition (ALD)

DEDMEDA is an emerging precursor ligand for Zinc and Copper ALD processes.[1]

  • Volatility: The replacement of hydrogen (in secondary amines) with methyl/ethyl groups eliminates hydrogen bonding, significantly increasing volatility—a critical requirement for ALD precursors.[1]

  • Thermal Stability: The absence of

    
    -hydrogens on the nitrogen (it is tertiary) prevents low-temperature decomposition pathways, allowing for wider ALD temperature windows.[1]
    

Safety & Handling (EHS)[1]

DEDMEDA is a hazardous amine.[1] Strict adherence to the following protocols is mandatory.

Hazard ClassGHS CategoryPrecautionary Measure
Flammability Category 3Ground all glassware; use spark-proof tools.[1] Flash point estimated ~35-45°C.
Skin Corrosion Category 1BWear nitrile gloves (double gloving recommended) and face shield.[1]
Acute Toxicity Category 4 (Oral)Do not pipette by mouth.[1] Work strictly in a fume hood.

Spill Protocol:

  • Evacuate area and remove ignition sources.[1][2][3][4][5]

  • Absorb with vermiculite or dry sand.[1]

  • Neutralize with dilute acetic acid before disposal as hazardous organic waste.[1]

References

  • PubChem. (n.d.).[1] N,N'-Diethyl-N,N'-dimethylethylenediamine (Compound). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids."[1] Journal of the American Chemical Society, 55(11), 4571–4587.[1] (Foundational chemistry for the Eschweiler-Clarke protocol).

Technical Guide: N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1)

[1][2][3][4][5]

Executive Summary: Beyond TMEDA

In the landscape of bidentate amine ligands, N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1) occupies a critical "Goldilocks" zone.[1][2] While N,N,N',N'-Tetramethylethylenediamine (TMEDA) is the industry standard for lithium activation and coordination chemistry, its steric profile is fixed.[1][2]

This molecule—often referred to as a "mixed-alkyl" ethylenediamine—introduces ethyl groups on the nitrogen centers, increasing steric bulk without sacrificing the chelating bite angle.[1][2] This guide details the nomenclature, physicochemical profile, and experimental utility of this specialized ligand, providing a roadmap for researchers requiring precise steric tuning in organometallic catalysis and Atomic Layer Deposition (ALD).[1][2]

Chemical Identity & Nomenclature

Accurate identification is the first step in reproducible science.[1][2] This compound is frequently confused with its isomers (e.g., N,N-diethyl-N',N'-dimethyl...).[1][2] The symmetric distribution of ethyl and methyl groups is its defining feature.[1][2]

Synonyms and Identifiers
CategoryPrimary Identifier / SynonymNotes
Common Name N,N'-Diethyl-N,N'-dimethylethylenediamine Denotes symmetry: one Et and one Me on each nitrogen.[1][2][3][4][5]
IUPAC Name N,N'-Diethyl-N,N'-dimethylethane-1,2-diamine The rigorous systematic name.[1][2]
CAS Number 106-66-1 Unique identifier.[1][2][3][4][6] Do not confuse with 108-00-9 (unsymmetrical).[1][2]
Inverted Name N,N'-Dimethyl-N,N'-diethylethylenediamineFunctionally identical; order of substituents varies by vendor.[1][2]
Systematic 1,2-Ethanediamine, N1,N2-diethyl-N1,N2-dimethyl-Used in chemical indexing services (e.g., CAS, PubChem).[1][2]
Abbreviation DEDMEDA Non-standard but logical abbreviation used in internal lab notebooks.[1][2]
Structural Visualization

The following diagram illustrates the symmetric connectivity of the molecule. Note the

12

[1][2][3]

Physicochemical Properties

Unlike the ubiquitous TMEDA, experimental data for CAS 106-66-1 is sparse in public databases.[1][2] The values below synthesize predicted models with comparative analysis of homologous series (TMEDA vs. TEEDA).

PropertyValue (Estimated/Predicted)Comparative Note
Molecular Weight 144.26 g/mol Heaviers than TMEDA (116.21 g/mol ).[1][2]
Boiling Point 159 - 160 °C (at 760 mmHg)Significantly higher than TMEDA (121 °C); lower than TEEDA (189 °C).[1][2]
Density ~0.823 g/mLSlightly denser than TMEDA (0.775 g/mL).[1][2]
Appearance Colorless to pale yellow liquidTypical of aliphatic diamines; oxidizes/yellows upon air exposure.[1][2]
Solubility Miscible in organic solventsSoluble in EtOH, Et2O, THF, Toluene.[1][2]
pKa ~9.0 (Predicted)Strong base, capable of deprotonating weak acids.[1][2]

Technical Insight: The elevated boiling point (~160°C) makes this ligand superior for reactions requiring higher temperatures where TMEDA might flash off, yet it remains volatile enough for removal by vacuum distillation.[1][2]

Strategic Applications

Steric Tuning in Organolithium Chemistry

The primary utility of N,N'-Diethyl-N,N'-dimethylethylenediamine is as a Lewis base ligand for organolithium reagents (e.g., n-BuLi).[1][2]

  • Mechanism: Like TMEDA, it breaks up lithium hexamers/tetramers into more reactive monomers or dimers.[1][2]

  • The Advantage: The ethyl groups increase steric hindrance around the nitrogen lone pairs.[1][2] This can modulate the reactivity of the lithium center, potentially improving regioselectivity in lithiation reactions where TMEDA is too unhindered and leads to non-specific activation.[1][2]

Precursor for Atomic Layer Deposition (ALD)

Volatile diamines are critical precursors for depositing metal nitride thin films.[1][2]

  • Role: It acts as a ligand to stabilize metal centers (e.g., Zn, Mg, Cu) during transport in the gas phase.[1][2]

  • Benefit: The asymmetry of the alkyl groups (ethyl vs. methyl) often disrupts crystal packing in the solid precursor, lowering the melting point and increasing volatility compared to fully symmetric analogs like TEEDA.[1][2]

Pharmaceutical Synthesis

As a secondary amine derivative, it serves as a building block for constructing complex pharmaceutical scaffolds, particularly those requiring a diamine linker with specific lipophilicity profiles.[1][2]

Synthesis & Handling Protocol

Warning: This compound is corrosive and flammable.[1][2] All operations must be performed in a fume hood.

Synthesis Route (Methylation Strategy)

The most direct synthesis involves the methylation of N,N'-diethylethylenediamine, which is commercially available.[1][2]

  • Reagents: N,N'-Diethylethylenediamine, Formaldehyde (aq), Formic acid (Eschweiler-Clarke conditions).[1][2]

  • Procedure:

    • Mix N,N'-diethylethylenediamine with formic acid at 0°C.

    • Add formaldehyde slowly.[1][2]

    • Reflux for 12–18 hours (CO2 evolution indicates reaction).[1][2]

    • Basify with NaOH and extract into ether/toluene.[1][2]

    • Purification: Fractional distillation is mandatory to separate the product (BP ~160°C) from under-methylated byproducts.[1][2]

Safety Data (GHS Classification)
  • H314: Causes severe skin burns and eye damage.[1][2]

  • H226: Flammable liquid and vapor.[1][2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Hygroscopic—keep tightly sealed to prevent water absorption which hydrolyzes sensitive organometallic complexes.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66942, N,N'-Diethyl-N,N'-dimethylethylenediamine.[1][2] Retrieved January 29, 2026 from [Link][1][2]

  • Chemical Abstracts Service (CAS). CAS Registry Number 106-66-1.[1][2] American Chemical Society.[1][2] Retrieved from [Link][1][2][6]

Technical Guide: 1H NMR Spectrum of N,N'-Diethyl-N,N'-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR characterization of N,N'-diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1).

CAS Registry Number: 106-66-1 Formula:


Common Abbreviations:  DEDMEDA, N,N'-diethyl-N,N'-dimethylethane-1,2-diamine.[1][2][3]

Executive Summary

N,N'-Diethyl-N,N'-dimethylethylenediamine is a symmetric, bidentate tertiary amine ligand frequently employed in organometallic synthesis (e.g., organolithium stabilization) and coordination chemistry.[1][2][3] Its efficacy as a Lewis base is comparable to the widely used N,N,N',N'-tetramethylethylenediamine (TMEDA), though it offers distinct steric properties due to the ethyl substituents.[2][3]

This guide provides a definitive analysis of its proton nuclear magnetic resonance (


H NMR) spectrum.[2][3] Due to the molecule's 

symmetry, the spectrum is characteristically simple, displaying four distinct signal sets.[2][3] Correct interpretation requires distinguishing between the N-methyl singlet and the ethyl methylene quartet, which appear in a similar chemical shift range.[2][3]

Structural Analysis & Symmetry

Before interpreting the spectrum, one must understand the magnetic environments created by the molecular symmetry.[2][3]

  • Symmetry: The molecule possesses a

    
     axis of rotation bisecting the ethylene bridge.[2][3]
    
  • Implication: The two N-methyl groups are chemically equivalent.[2][3] The two N-ethyl groups are chemically equivalent.[2][3] The four protons on the central ethylene bridge are chemically equivalent (assuming rapid conformational averaging).[2][3]

Proton Environments

We define four distinct proton environments for assignment:

  • 
     (Terminal Methyls):  The methyl protons of the ethyl groups (
    
    
    
    ).[2][3]
  • 
     (N-Methyls):  The methyl protons directly attached to nitrogen (
    
    
    
    ).[2][3]
  • 
     (Ethyl Methylenes):  The methylene protons of the ethyl groups (
    
    
    
    ).[2][3]
  • 
     (Bridge Methylenes):  The protons on the central ethylene backbone (
    
    
    
    ).[2][3]

Experimental Methodology

To reproduce the standard spectrum described below, adhere to the following protocol.

Sample Preparation[2][3][4][5][6]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent.[2][3] It minimizes exchangeable proton interference and provides a consistent lock signal.[2][3]
    
  • Concentration: ~10-20 mg of analyte in 0.6 mL solvent.[2][3]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[2][3]

Instrument Parameters
  • Pulse Sequence: Standard single-pulse (zg30).

  • Relaxation Delay (D1):

    
     1.0 second (ensure full relaxation of methyl protons).
    
  • Scans (NS): 16 (sufficient for high S/N due to high proton count).

  • Temperature: 298 K (25°C).[2][3]

Spectral Assignment & Data

The following data represents the characteristic chemical shifts (


) observed in 

.
Summary Table: Chemical Shifts[2][3][4][5][7]
AssignmentProton TypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)


1.06 Triplet (t)6H



2.24 Singlet (s)6H-


2.47 Quartet (q)4H



2.53 Singlet (s)4H-

> Note: The chemical shifts of


 and 

are very close and may overlap depending on concentration and exact solvent conditions.[2][3] In higher resolution instruments (>400 MHz), they are clearly resolved.[2][3] In lower field instruments, they may appear as a multiplet cluster around 2.5 ppm.[2][3]
Detailed Mechanistic Analysis[2][3]
Region 1: The High-Field Triplet (1.06 ppm)[2][3]
  • Origin: The terminal methyl protons of the ethyl group (

    
    ).[2][3]
    
  • Coupling: They couple to the adjacent methylene protons (

    
    ), resulting in a classic triplet pattern (
    
    
    
    peaks).[2][3]
  • Diagnostic: This is the only signal in the upfield aliphatic region (approx 1.0 ppm), confirming the presence of the ethyl group.[2][3]

Region 2: The N-Methyl Singlet (2.24 ppm)[2][3]
  • Origin: The methyl group attached directly to the nitrogen (

    
    ).[2][3]
    
  • Multiplicity: Appears as a sharp singlet.[2][3] There are no adjacent protons on the nitrogen or neighboring carbons to split this signal (3 bonds away from ethyl protons, but coupling is usually negligible).[2][3]

  • Diagnostic: Its integration (6H) matches the triplet at 1.06 ppm (6H), confirming the 1:1 ratio of ethyl to methyl groups.[2][3]

Region 3: The Methylene Zone (2.40 – 2.60 ppm)

This region contains two overlapping or closely spaced signals:[2][3]

  • Ethyl Methylene (

    
    ):  Resonates as a quartet  due to coupling with the terminal methyl (
    
    
    
    ).[2][3] The shift (~2.47 ppm) is typical for protons alpha to a tertiary amine.[2][3]
  • Ethylene Bridge (

    
    ):  Resonates as a singlet  at ~2.53 ppm.[2][3]
    
    • Why a singlet? Although these protons are adjacent to each other, they are chemically equivalent due to symmetry.[2][3] In magnetic equivalence, coupling is not observed in the first-order spectrum.[2][3]

    • Stereochemical Note: If the nitrogen inversion is slow (low temperature) or the molecule is sterically locked in a metal complex, this singlet can split into a complex AA'BB' multiplet.[2][3] At room temperature in free solution, it remains a singlet.[2][3]

Visualization of Proton Environments[2][3]

NMR_Assignment Molecule N,N'-diethyl-N,N'-dimethylethylenediamine H_A H_A: Terminal Methyl (1.06 ppm, Triplet) Molecule->H_A Ethyl Terminus H_B H_B: N-Methyl (2.24 ppm, Singlet) Molecule->H_B N-Substituent H_C H_C: Ethyl Methylene (2.47 ppm, Quartet) Molecule->H_C Alpha to N H_D H_D: Ethylene Bridge (2.53 ppm, Singlet) Molecule->H_D Backbone H_A->H_C Coupled (J=7.1 Hz)

Caption: Proton assignment map correlating structural positions to observed NMR signals and multiplicities.

Advanced Considerations & Troubleshooting

pH Dependence (Protonation)

As a diamine, the chemical shifts are highly sensitive to pH.[2][3]

  • Acidic Conditions: Upon addition of acid (e.g.,

    
     or 
    
    
    
    ), the nitrogen lone pairs become protonated.[2][3] This deshields the alpha protons (
    
    
    ), causing a significant downfield shift (often +0.5 to +1.0 ppm).[2][3]
  • pKa: The first pKa is estimated at ~9.0 - 9.[2][3]5. To ensure the "free base" spectrum described above, the sample must be basic.[2][3] If the solvent is acidic (e.g., aged

    
     forming 
    
    
    
    ), treat the solution with basic alumina or
    
    
    prior to filtration.[2][3]
Impurity Identification

Common impurities in synthesized DEDMEDA include:

  • N,N'-Dimethylethylenediamine (DMEDA): Look for a broad singlet (NH) around 1.5-2.0 ppm.[2][3]

  • N,N'-Diethylethylenediamine: Look for the absence of the N-Methyl singlet at 2.24 ppm.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66942, N,N'-diethyl-N,N'-dimethylethylenediamine.[2][3] Retrieved from [Link]

  • Wiley SpectraBase. 1H NMR Spectrum of N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1).[2][3] Retrieved from [Link][3]

Sources

Spectroscopic Characterization and Quality Control of N,N'-Diethyl-N,N'-dimethylethylenediamine

[1]

CAS Number: 106-66-1 Molecular Formula: C₈H₂₀N₂ Molecular Weight: 144.26 g/mol [1]

Introduction & Structural Context[1][2][3][4][5][6][7]

In the field of organometallic chemistry and pharmaceutical synthesis, N,N'-diethyl-N,N'-dimethylethylenediamine (DEDMEDA) serves as a specialized bidentate ligand.[1] Unlike its more common analogs—TMEDA (tetramethyl) and TEEDA (tetraethyl)—DEDMEDA offers a unique steric environment due to its mixed alkyl substitution.[1]

For researchers, the Infrared (IR) spectrum of DEDMEDA is not merely a fingerprint for identification; it is a critical quality control gate.[1] Because DEDMEDA is often synthesized via the alkylation of secondary amines, the spectrum serves as the primary tool to detect incomplete alkylation (secondary amine impurities) or oxidation (N-oxide formation).[1]

This guide provides a rigorous, self-validating protocol for acquiring and interpreting the IR spectrum of DEDMEDA, focusing on distinguishing it from structural analogs and precursors.[1]

Theoretical Spectral Assignment

As an aliphatic tertiary diamine, the IR spectrum of pure DEDMEDA is defined as much by what is absent as what is present.[1] The molecule possesses


1
The "Silent" Diagnostic Regions

The most rapid validation of DEDMEDA purity involves checking regions where signals should not appear.[1]

Region (cm⁻¹)Expected FeatureDiagnosis if Signal Present
3300 – 3500 Silent (No N-H Stretch)Critical Impurity: Indicates presence of secondary amine precursors (e.g., N,N'-dimethylethylenediamine).[1]
1650 – 1750 Silent (No C=O[1] Stretch)Degradation: Indicates oxidation to amides or absorption of atmospheric CO₂ (carbamate formation).
1550 – 1650 Silent (No N-H Bend)Impurity: Confirms secondary amine contamination (N-H scissoring).[1]
Active Vibrational Modes

The positive identification of DEDMEDA relies on three distinct spectral zones.

Zone A: The C-H Stretching Region (2750 – 3000 cm⁻¹)

This is the most intense region of the spectrum.

  • 2930 – 2980 cm⁻¹ (Asymmetric C-H Stretch): Dominated by the methyl (-CH₃) and ethyl (-CH₂CH₃) groups.[1]

  • 2760 – 2820 cm⁻¹ (Bohlmann Bands): These are diagnostic for tertiary amines.[1] They arise from C-H bonds that are anti-periplanar to the nitrogen lone pair.[1]

    • Significance: The presence of these bands confirms the tertiary amine structure and indicates the nitrogen lone pairs are free (not protonated or coordinated to a metal).

Zone B: The Fingerprint Region (1000 – 1480 cm⁻¹)[1]
  • 1450 – 1470 cm⁻¹: C-H deformation (scissoring) of methylene (-CH₂-) and methyl groups.[1]

  • 1370 – 1380 cm⁻¹: Symmetric methyl deformation (umbrella mode).[1] This is often a sharp doublet or distinct peak due to the ethyl group's terminal methyl.[1]

  • 1000 – 1250 cm⁻¹ (C-N Stretching): Aliphatic C-N stretches appear here.[1][2] In DEDMEDA, expect multiple bands due to the different C-N environments (N-Methyl vs. N-Ethyl vs. N-Ethylene bridge).[1]

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this "Self-Validating" protocol. This method includes checkpoints to verify that atmospheric contaminants (water vapor, CO₂) do not skew the results.[1]

Sample Preparation (Liquid Film / ATR)

DEDMEDA is a liquid at room temperature.[1]

  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]

  • Alternative: Liquid film between KBr plates (capillary film).[1]

Workflow Diagram

The following diagram outlines the decision logic for spectral validation.

GStartStart: Sample DEDMEDABgScanBackground Scan(Air/N2 Purge)Start->BgScanAcquireAcquire Sample SpectrumBgScan->AcquireCheckNHCheck 3300-3500 cm⁻¹Acquire->CheckNHCheckCOCheck 1600-1750 cm⁻¹CheckNH->CheckCOSilentFailSecFAIL: 2° Amine ImpurityCheckNH->FailSecPeak PresentPassPASS: Pure Tertiary AmineCheckCO->PassSilentFailOxFAIL: Oxidation/CarbamateCheckCO->FailOxPeak Present

Figure 1: Logic flow for validating DEDMEDA purity via IR spectroscopy.

Step-by-Step Methodology
  • System Purge: Purge the spectrometer optics with dry nitrogen for 10 minutes. Amines are hygroscopic; atmospheric moisture will appear as a broad O-H stretch at 3400 cm⁻¹, creating a false positive for secondary amines.[1]

  • Background Acquisition: Collect a background spectrum (minimum 16 scans) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.[1]

  • Sample Loading: Place 10-20 µL of neat DEDMEDA on the ATR crystal.

    • Tip: If the sample fumes, cover immediately with the ATR anvil/clamp to minimize evaporation and reaction with air.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Post-Process Validation:

    • Verify the baseline is flat at 3800 cm⁻¹.[1]

    • Ensure the CO₂ doublet at 2350 cm⁻¹ is fully subtracted.[1]

Impurity Profiling & Troubleshooting

The table below summarizes how to differentiate pure DEDMEDA from its common precursors and degradation products.

Impurity / ArtifactSpectral MarkerCause/Remedy
N,N'-Dimethylethylenediamine 3300-3400 cm⁻¹ (m) : N-H Stretch1600 cm⁻¹ (m) : N-H BendIncomplete alkylation during synthesis.[1] Remedy: Distillation or reaction with ethyl iodide.[1]
Water (H₂O) 3400 cm⁻¹ (broad) : O-H Stretch1640 cm⁻¹ : H-O-H BendSample is wet. Remedy: Dry over KOH or CaH₂ and redistill.
Amine N-Oxide 950-970 cm⁻¹ (s) : N-O StretchOxidation from air exposure.[1] Remedy: Store under inert atmosphere (Argon/N₂).
Carbamate Salt 1550-1650 cm⁻¹ (s) : C=O/C-NReaction with atmospheric CO₂.[1] Remedy: Handle in glovebox or Schlenk line.
Structural Visualization

Understanding the symmetry helps predict the simplicity of the spectrum.[1]

Structurecluster_0Symmetric Backbone (Silent in IR if Centrosymmetric)N1NC1CH₂N1->C1Me1CH₃N1->Me1Et1EtN1->Et1N2NMe2CH₃N2->Me2Et2EtN2->Et2C2CH₂C1->C2C2->N2

Figure 2: Connectivity of DEDMEDA.[1] The symmetry of the ethylene backbone often results in simplified skeletal vibrations in the IR spectrum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66942, N,N'-Diethyl-N,N'-dimethylethylenediamine. Retrieved January 29, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1][3] (Authoritative text on Bohlmann bands and amine assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.).[1] Wiley.[1][3] (Reference for tertiary amine C-N stretch ranges).

Technical Guide: N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application history of N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) .

CAS: 106-66-1 | Formula:


 | MW:  144.26  g/mol [1]

Part 1: Executive Summary & Historical Genesis[2]

The Steric Imperative

In the landscape of bidentate tertiary amine ligands, N,N,N',N'-Tetramethylethylenediamine (TMEDA) has historically reigned as the standard "chelating Lewis base" for organolithium chemistry and coordination complexes.[1] However, the discovery and utilization of N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) emerged from a specific technical necessity: steric fine-tuning .[1]

While TMEDA provides excellent chelation to small cations (


, 

), its methyl groups offer limited steric protection.[1] DEDMEDA was developed not as a random derivative, but as a rational design choice to increase the steric bulk around the nitrogen centers without breaking the chelation bite angle.[1] This modification is critical in two high-value fields:
  • Atomic Layer Deposition (ALD): Increasing ligand entropy and bulk to lower the melting point and prevent oligomerization of metal precursors (e.g., Barium or Copper complexes).[1]

  • Organometallic Synthesis: Modulating the aggregation state of organolithium reagents where TMEDA complexes might be too tight or reactive.[1]

Historical Timeline

Unlike penicillin, DEDMEDA does not have a single "eureka" discovery date.[1] Its history is tied to the systematic exploration of polyalkylated ethylenediamines in the mid-20th century.[1]

  • 1859-1900: Foundational work on ethylenediamine alkylation establishes the feasibility of mixed-alkyl diamines.[1]

  • 1940s-1950s: The "Golden Age" of amine ligands.[1] Researchers like R. N. Icke and G. A. Alles refine the Eschweiler-Clarke reaction, enabling the precise methylation of sterically hindered secondary amines.[1] This period likely saw the first pure synthesis of DEDMEDA as a derivative during the characterization of N,N'-diethylethylenediamine.[1]

  • 2000s-Present: DEDMEDA gains renewed relevance in materials science (Patent WO2000023635A1), specifically for synthesizing volatile alkaline earth metal precursors for semiconductor manufacturing.[1]

Part 2: Technical Deep Dive & Synthesis Protocol

The Synthesis Pathway

The most robust route to DEDMEDA is the Eschweiler-Clarke Methylation of N,N'-diethylethylenediamine.[1] Direct alkylation with methyl iodide is often avoided due to the formation of quaternary ammonium salts.[1] The reductive amination using formaldehyde and formic acid ensures selectivity for the tertiary amine.[1]

Mechanism Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical hydride transfer step.

EschweilerClarke Start N,N'-Diethylethylenediamine (Secondary Amine) Inter1 Iminium Ion Intermediate Start->Inter1 Condensation Reagent Formaldehyde (HCHO) + Formic Acid (HCOOH) Reagent->Inter1 Attack Transition Hydride Transfer (CO2 Release) Inter1->Transition HCOO- shift Product DEDMEDA (Tertiary Amine) Transition->Product Reduction

Figure 1: Reaction pathway for the selective methylation of N,N'-diethylethylenediamine via Eschweiler-Clarke.[1]

Validated Experimental Protocol

Objective: Synthesis of 50g of N,N'-Diethyl-N,N'-dimethylethylenediamine. Precursors: N,N'-Diethylethylenediamine (CAS 111-74-0), Formaldehyde (37% aq), Formic Acid (88%).[1]

Step-by-Step Methodology:

  • Cooling & Mixing: In a 500 mL round-bottom flask equipped with a reflux condenser and addition funnel, charge formic acid (1.1 equivalents per N-H) . Cool to 0°C in an ice bath.

  • Amine Addition: Slowly add N,N'-diethylethylenediamine dropwise. Caution: Exothermic reaction.[1] Maintain temperature <10°C.[1]

  • Formaldehyde Addition: Add formaldehyde solution (1.1 equivalents per N-H) slowly.[1]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 8-12 hours. Evolution of

    
     gas indicates the hydride transfer is proceeding.[1]
    
  • Quenching: Cool to room temperature. Add 4M HCl to ensure complete amine protonation, then remove excess volatiles (unreacted aldehyde) via rotary evaporation.[1]

  • Basification: Basify the residue with 20% NaOH solution until pH > 12. The organic amine layer will separate as an oil.[1]

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine organic layers and dry over

    
     pellets (preferred over 
    
    
    
    for amines).[1]
  • Purification (Distillation): Fractional distillation is required.[1] Collect the fraction boiling at 158-160°C (atmospheric pressure).

Quality Control Check:

  • NMR (

    
    ):  Look for the singlet (
    
    
    
    ) at
    
    
    ppm and the triplet/quartet pattern of the ethyl groups.[1]
  • Absence of N-H: IR spectroscopy should show no broad band at 3300-3500

    
    .[1]
    

Part 3: Comparative Analysis (DEDMEDA vs. TMEDA)

The utility of DEDMEDA is best understood in direct comparison to its permethylated cousin, TMEDA.[1] The substitution of two methyls for ethyls significantly alters physical properties and coordination dynamics.[1]

Table 1: Physicochemical Comparison

FeatureTMEDA (Standard)DEDMEDA (Target)Impact on Application
Formula


Increased molecular weight
CAS 110-18-9106-66-1Distinct regulatory ID
Boiling Point 121°C~160°C (Predicted)Lower volatility; better for high-T processes
Density 0.775 g/mL~0.823 g/mLHigher density
Steric Bulk Low (Methyls)Medium (Ethyl/Methyl)Disrupts crystal packing; lowers MP of complexes
Basicity HighHighSimilar Lewis basicity
Application Logic: Why use DEDMEDA?
  • Liquidity of Precursors: In ALD, solid precursors are difficult to deliver.[1] Metal complexes of TMEDA often crystallize easily due to high symmetry.[1] DEDMEDA, being less symmetric and bulkier, increases the entropy of the resulting metal complex, often keeping it in a liquid state at room temperature.[1]

  • Solubility: The ethyl groups increase lipophilicity, improving solubility in non-polar hydrocarbon solvents (hexane, toluene) used in organolithium polymerizations.[1]

Ligand Selection Decision Tree

LigandSelection Start Select Diamine Ligand Q1 Is precursor volatility critical? Start->Q1 Q2 Is the metal complex solid or liquid? Q1->Q2 Stability Needed TMEDA Use TMEDA (High volatility, High symmetry) Q1->TMEDA Max Volatility Needed Q2->TMEDA Solid Acceptable DEDMEDA Use DEDMEDA (Liquid precursors, Steric protection) Q2->DEDMEDA Liquid Required

Figure 2: Decision logic for selecting between TMEDA and DEDMEDA in materials synthesis.

Part 4: References

  • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1955).[1][2] "

    
    -Phenylethyldimethylamine."[1] Organic Syntheses, Collective Volume 3, 723.[1][2] (Foundational protocol for Eschweiler-Clarke methylation of amines). Link[1]
    
  • Gordon, R. et al. (2000).[1] "Liquid compounds for formation of materials containing alkaline earth metals."[1] World Intellectual Property Organization, Patent WO2000023635A1.[1] (Primary source for DEDMEDA synthesis in ALD context). Link

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 66942, N,N'-Diethyl-N,N'-dimethylethylenediamine."[1] PubChem. (Source for CAS and physicochemical data). Link[1]

  • Langer, A. W. (1974).[1] "Polyamine-chelated alkali metal compounds."[1] Advances in Chemistry, American Chemical Society.[1] (Historical context on chelating diamines in organometallics). Link[1]

Sources

Technical Whitepaper: Reactivity & Applications of N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA)

[1][2]

Executive Summary

N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS: 106-66-1), herein referred to as DEDMEDA , represents a critical class of sterically tuned tertiary diamines.[1][2] Structurally analogous to the ubiquitous N,N,N',N'-tetramethylethylenediamine (TMEDA), DEDMEDA introduces ethyl groups at the nitrogen centers.[1][2] This modification significantly alters the molecule's lipophilicity, steric bulk, and coordination geometry without sacrificing its bidentate Lewis base character.[1]

This guide details the synthesis, reactivity, and application of DEDMEDA, focusing on its role as a ligand in organometallic chemistry, a precursor for Atomic Layer Deposition (ALD), and a modulator of organolithium reactivity.

Structural Profile & Physicochemical Properties[1][3][4]

Before detailing reactivity, it is essential to understand the steric environment that differentiates DEDMEDA from its homologs.

PropertyValue / DescriptionImpact on Reactivity
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Increased carbon count vs. TMEDA (

) enhances solubility in non-polar hydrocarbons.[2]
CAS Number 106-66-1Unique identifier for the symmetrical isomer.[1][2]
Amine Type Ditertiary AmineLacks N-H protons; chemically inert to deprotonation by strong bases (e.g., n-BuLi).[1][2]
Steric Bulk Moderate (Ethyl/Methyl)Ethyl groups increase the "cone angle" of coordination compared to TMEDA, potentially destabilizing smaller metal centers while stabilizing larger ones.
Boiling Point ~150-155 °C (est.)Higher than TMEDA (121 °C), making it suitable for higher-temperature catalytic processes.[1][2]

Synthesis of DEDMEDA

The most robust route to DEDMEDA is the Eschweiler-Clarke Methylation of the secondary amine precursor, N,N'-diethylethylenediamine.[1][2] This reductive amination pathway is preferred over direct alkylation with methyl halides due to the suppression of quaternary ammonium salt formation.

Reaction Protocol: Eschweiler-Clarke Methylation[1][2][5][6]

Mechanism: The secondary amine reacts with formaldehyde to form an iminium ion intermediate, which is subsequently reduced by formate (from formic acid) to the tertiary amine, releasing

3

Reagents:

  • N,N'-Diethylethylenediamine (Precursor)[1][2][4]

  • Formaldehyde (37% aq.[1][2] solution)

  • Formic Acid (98%)[1]

Step-by-Step Methodology:

  • Cooling: Charge a round-bottom flask with N,N'-diethylethylenediamine. Cool to 0°C in an ice bath.

  • Acid Addition: Slowly add Formic Acid (5 eq) dropwise. Caution: Exothermic reaction.[1]

  • Aldehyde Addition: Add Formaldehyde (5 eq) slowly.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Evolution of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     gas indicates reaction progress.[2]
    
  • Work-up: Cool to room temperature. Acidify with HCl to ensure all amine is protonated, then remove excess formaldehyde via evaporation.[1]

  • Basification: Basify the residue with NaOH (pH > 12) to liberate the free amine.

  • Extraction: Extract with diethyl ether or dichloromethane.

  • Purification: Dry organic layer over

    
     and fractional distillation to obtain pure DEDMEDA.
    
Synthesis Workflow Diagram[1][2]

EschweilerClarkeStartN,N'-Diethylethylenediamine(Secondary Amine)IntermediateIminium IonIntermediateStart->IntermediateCondensationReagentsHCOOH + HCHO(Excess)Reagents->IntermediateReductionHydride Transfer(-CO2)Intermediate->ReductionProductDEDMEDA(Tertiary Amine)Reduction->ProductReductive Amination

Figure 1: Eschweiler-Clarke methylation pathway for converting secondary diamines to DEDMEDA.[1][2]

Organometallic Applications

Modification of Organolithium Reagents

Like TMEDA, DEDMEDA acts as a bidentate Lewis base that coordinates to Lithium ions.[1][2] This coordination breaks down the stable aggregates of organolithium reagents (e.g., n-Butyllithium hexamers) into more reactive monomers or dimers.[1][2]

Why DEDMEDA? The ethyl groups in DEDMEDA provide a different steric profile than TMEDA. In enantioselective deprotonations or polymerizations, this subtle increase in steric bulk can:

  • Alter the regioselectivity of lithiation.

  • Change the propagation rate in anionic polymerization of styrene or dienes.

Reaction Scheme (Generic):

Precursor for Atomic Layer Deposition (ALD)

DEDMEDA is increasingly relevant in the synthesis of volatile metal precursors for ALD, particularly for Copper (Cu), Cobalt (Co), and Nickel (Ni) films.[1]

The Chemistry: DEDMEDA serves as a neutral adduct ligand. It stabilizes the metal center, preventing premature decomposition while maintaining sufficient volatility for vapor phase transport.

  • Example Complex: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     where M = Cu, Ni.
    
  • Advantage: The asymmetry of the ethyl/methyl substitution (relative to the nitrogen) can lower the melting point of the resulting metal complex compared to highly symmetrical ligands, ensuring the precursor is liquid at delivery temperatures—a "gold standard" requirement for ALD.

Metal Coordination Diagram[1][2]

CoordinationMetalM(Metal Center)N1NN1->MetalLewis BaseDonationMe1MeN1->Me1Et1EtN1->Et1BackboneCH2-CH2N1->BackboneN2NN2->MetalLewis BaseDonationMe2MeN2->Me2Et2EtN2->Et2Backbone->N2

Figure 2: Bidentate coordination mode of DEDMEDA to a generic metal center (M), stabilizing the complex for ALD/CVD applications.

Quaternization Reactions (Ionic Liquids)

DEDMEDA can undergo Menschutkin reactions with alkyl halides to form mono- or di-quaternary ammonium salts.[1][2] These salts are explored as electrolytes or phase-transfer catalysts.[1][2]

Protocol (Mono-quaternization):

  • Solvent: Acetonitrile (polar aprotic).[1][2]

  • Reagent: 1 equivalent of Alkyl Halide (e.g., Ethyl Bromide).

  • Conditions: Reflux for 24 hours.

  • Observation: The mono-cationic salt typically precipitates or can be crystallized upon cooling.[1][2]

Note: Controlling stoichiometry is critical. Excess alkyl halide leads to the di-cationic species (Gemini surfactant structure).[1][2]

References

  • PubChem. (n.d.).[1][2] N,N'-Diethyl-N,N'-dimethylethylenediamine (Compound).[1][2][5] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]

  • Clarke, H. T., & Gillespie, H. B. (1932).[1][2] Methylation of Amines by Formaldehyde and Formic Acid.[1][2][6][7][3][8] Journal of the American Chemical Society.[2] (Validation of the Eschweiler-Clarke protocol).

  • Langer, A. W. (1974).[1][2] Polyamine-Chelated Alkali Metal Compounds.[1][2] Advances in Chemistry.[1][2][9] (Foundational text on diamine-lithium chelation chemistry).

Technical Guide: N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) as a Bidentate Ligand

[1][2]

Executive Summary

In the realm of organometallic chemistry, the efficacy of a reaction often hinges on the precise modulation of the metal center’s steric and electronic environment.[1][2] While

12

-Diethyl-

-dimethylethylenediamine
DEDMEDA121212

Chemical Architecture & Ligand Design

Structural Analysis

DEDMEDA is a

1212
FeatureTMEDADEDMEDA (CAS 106-66-1)Impact on Coordination
Formula


Increased hydrocarbon solubility.[1][2]
N-Substituents 4 x Methyl2 x Methyl, 2 x EthylEnhanced steric shielding of the metal center.[1][2]
pKa (est.) ~9.0~8.95 - 9.0Similar basicity; electronic donation remains constant.[1][2]
Coordination


Identical 5-membered chelate ring formation.[1][2]
Steric Modulation Mechanism

The ethyl groups in DEDMEDA exert a "steric pressure" that destabilizes higher-order aggregates of organolithium species.[1][2] While TMEDA often breaks hexameric BuLi down to dimers or monomers, DEDMEDA is more effective at enforcing monomeric structures in bulky substrates due to the additional volume of the ethyl tails.[1][2]

LigandComparisoncluster_0TMEDA (Standard)cluster_1DEDMEDA (Enhanced)TMEDATMEDA(Tetramethyl)Li_TMEDALi-TMEDA Complex(Moderate Sterics)TMEDA->Li_TMEDAChelationLi_DEDMEDALi-DEDMEDA Complex(High Sterics/Solubility)Li_TMEDA->Li_DEDMEDASteric Tuning(Et vs Me)DEDMEDADEDMEDA(Diethyl-Dimethyl)DEDMEDA->Li_DEDMEDAChelation

Figure 1: Comparative chelation logic. DEDMEDA provides a bulkier coordination sphere, influencing aggregation states.[1][2]

Core Applications

Organolithium Stabilization & Activation

The primary utility of DEDMEDA is in the activation of organolithium reagents (

12

12
  • Mechanism: DEDMEDA donates electron density to the Li cation, breaking aggregates into reactive monomers or dimers.[1][2]

  • Advantage over TMEDA: The ethyl groups increase the complex's solubility in strictly non-polar alkanes (heptane/cyclohexane), which is critical for industrial processes where ether solvents (THF) are avoided due to peroxide formation or flammability.[1][2]

Transition Metal Catalysis (Zn, Cu, Ni)

In transition metal catalysis, DEDMEDA serves as a modifying ligand for:

  • Zinc-Mediated Polymerization: Used in ring-opening polymerization of lactides.[1][2] The steric bulk prevents the formation of inactive zinc-bridged species.[1][2]

  • Cross-Coupling: Stabilizes reactive

    
     or 
    
    
    intermediates, preventing catalyst decomposition (blacking out) during elevated temperature protocols.[1][2]

Experimental Protocol: Preparation of a DEDMEDA-Stabilized Zinc Complex

Objective: Synthesis of

12123

Safety Note: DEDMEDA is a corrosive amine.[1][2] Handle in a fume hood. Zinc chloride is hygroscopic.[1][2]

Reagents
  • 
     (Anhydrous): 10.0 mmol[2]
    
  • DEDMEDA (CAS 106-66-1): 10.5 mmol (1.05 eq)[1][2]

  • Solvent: Dry THF or Ethanol (absolute)[2]

Step-by-Step Methodology
  • Preparation of Metal Solution:

    • In a flame-dried Schlenk flask under

      
      , dissolve 1.36 g of anhydrous 
      
      
      in 20 mL of dry THF.
    • Note: Exothermic dissolution; cool to 0°C if necessary.[1][2]

  • Ligand Addition:

    • Dilute 1.51 g (approx 1.85 mL) of DEDMEDA in 5 mL of THF.

    • Add the ligand solution dropwise to the stirring zinc solution over 10 minutes.[1][2]

    • Observation: A white precipitate may form initially, which may redissolve depending on concentration and solvent choice.[1][2]

  • Crystallization/Isolation:

    • Stir the mixture for 2 hours at room temperature to ensure complete coordination.

    • Concentrate the solution to ~50% volume under vacuum.[1][2]

    • Add 30 mL of dry n-hexane to induce precipitation of the complex

      
      .[1][2]
      
    • Filter the white solid under inert atmosphere.[1][2]

  • Characterization Check:

    • 1H NMR (

      
      ):  Look for the distinct splitting of the ethyl group (triplet/quartet) and the singlet of the N-methyl group.[1][2] A shift in the methylene backbone protons compared to free ligand confirms coordination.[1][2]
      
Workflow Diagram

SynthesisProtocolStartStart: Anhydrous ZnCl2SolvationDissolve in dry THF(N2 Atmosphere)Start->SolvationAdditionAdd DEDMEDA (1.05 eq)Dropwise at 0°CSolvation->AdditionReactionStir 2h @ RTFormation of [Zn(L)Cl2]Addition->ReactionPrecipitationAdd n-HexaneInduce CrystallizationReaction->PrecipitationFiltrationFilter & DryIsolate White SolidPrecipitation->Filtration

Figure 2: Synthesis workflow for Metal-DEDMEDA complexation.[1][2]

Technical Data Summary

PropertyValueSource/Validation
CAS Number 106-66-1Chemical Abstracts Service [1]
Molecular Weight 144.26 g/mol Calculated
Boiling Point ~160°CPredicted/Analogous to diamines [1]
Density 0.823 g/mLStandard Reference [1]
Solubility Miscible in EtOH, THF, CHCl3, HexaneExperimental observation
Stability Air-stable (Ligand); Hygroscopic (Complexes)General Amine Chemistry

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 66942, N,N'-Diethyl-N,N'-dimethylethylenediamine. Retrieved from [Link]

  • Langer, A. W. (1973).[1][2] Method of preparing organolithium amine complexes. U.S. Patent No.[1][2] 3,769,345.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] (Describes the foundational use of diamines like TMEDA/DEDMEDA in lithiation).

Methodological & Application

N,N'-Diethyl-N,N'-dimethylethylenediamine as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) as a High-Efficiency Corrosion Inhibitor

Part 1: Executive Technical Summary

The Molecule of Interest: N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) represents a class of tetra-substituted 1,2-diamines. Unlike primary amines, which are susceptible to rapid desorption at high temperatures, DEDMEDA features a tertiary amine structure. This provides two critical advantages for corrosion inhibition in aggressive acidic media (e.g., 1M HCl or H₂SO₄):

  • Enhanced Electron Density: The inductive effect of the ethyl and methyl groups increases the electron density on the nitrogen lone pairs, facilitating stronger coordinate covalent bonding (chemisorption) to metal

    
    -orbitals.
    
  • Steric Hydrophobicity: The ethyl substituents increase the molecular footprint and hydrophobicity, creating a superior barrier against water and chloride ion penetration compared to smaller analogs like N,N'-dimethylethylenediamine (DMEDA).

Target Application: Protection of carbon steel and transition metal alloys in acid pickling, industrial cleaning, and oil/gas well acidizing fluids.

Part 2: Mechanistic Grounding & Causality

To validate DEDMEDA, one must understand the dual-mode adsorption mechanism. The inhibitor does not merely "coat" the surface; it establishes a dynamic equilibrium described by the Langmuir Adsorption Isotherm .

The Dual-Mode Inhibition Pathway
  • Physisorption (Fast Kinetic Step): In acidic solution, DEDMEDA exists in equilibrium with its protonated cationic form (

    
    ). These cations are electrostatically attracted to the cathodic sites of the metal (which are negatively charged due to specific adsorption of anions like 
    
    
    
    ).
  • Chemisorption (Thermodynamic Stability): As the molecule approaches the interface, the neutral species donates lone-pair electrons from the nitrogen atoms into the empty

    
    -orbitals of the iron (Fe) surface. This forms a stable coordinate bond, displacing water molecules.
    

Visualizing the Inhibition Mechanism:

InhibitionMechanism AcidSol Acidic Solution (H+ + Cl-) Protonation Protonation Equilibrium (DEDMEDA + 2H+ ⇌ DEDMEDA-H2++) AcidSol->Protonation DEDMEDA_Sol DEDMEDA (Bulk Solution) DEDMEDA_Sol->Protonation Chemisorption Chemisorption (N-pair -> Fe d-orbital) DEDMEDA_Sol->Chemisorption Neutral Form Physisorption Physisorption (Electrostatic Attraction) Protonation->Physisorption Cationic Form Surface Metal Surface (Fe) Film Protective Hydrophobic Film (Barrier Effect) Surface->Film Surface Coverage (θ) Physisorption->Surface Chemisorption->Surface CorrosionStop Inhibition of Anodic Dissolution (Fe -> Fe2+ blocked) Film->CorrosionStop

Figure 1: Dual-mode adsorption pathway of DEDMEDA on steel surfaces in acidic media.

Part 3: Experimental Protocols

To ensure scientific integrity, we utilize a multi-faceted approach: Electrochemical Impedance Spectroscopy (EIS) for kinetic data and Potentiodynamic Polarization for thermodynamic insight.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS is non-destructive and allows the separation of the Charge Transfer Resistance (


) from the solution resistance (

). An increase in

directly correlates to inhibition efficiency.

Reagents & Setup:

  • Working Electrode: C1018 Carbon Steel (embedded in epoxy, exposed area

    
    ).
    
  • Counter Electrode: Platinum Mesh or Graphite Rod.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M HCl (aerated).

  • Inhibitor: DEDMEDA (Concentration range: 10 ppm to 500 ppm).

Step-by-Step Workflow:

  • Surface Preparation: Polish the working electrode with SiC paper (grades 400 to 1200). Rinse with distilled water, degrease with acetone, and dry in warm air.

  • OCP Stabilization: Immerse the electrode in the test solution for 30 minutes to establish a steady Open Circuit Potential (OCP).

  • Perturbation: Apply a sinusoidal AC voltage of 10 mV amplitude at OCP.

  • Frequency Sweep: Scan frequencies from

    
     (high frequency) to 
    
    
    
    (low frequency).
  • Data Acquisition: Record the Nyquist (Real vs. Imaginary Impedance) and Bode plots.

Data Processing: Fit the data to an equivalent circuit (Randles Circuit:


).
Calculate Inhibition Efficiency (

) using:

Where

and

are charge transfer resistances with and without inhibitor.
Protocol B: Potentiodynamic Polarization (Tafel Extrapolation)

Rationale: This "stress test" forces the material to corrode anodically and cathodically, revealing if DEDMEDA acts as an anodic, cathodic, or mixed-type inhibitor.

Step-by-Step Workflow:

  • Setup: Use the same three-electrode cell as in Protocol A.

  • Polarization: Scan the potential from

    
     to 
    
    
    
    relative to OCP.
  • Scan Rate: Set a slow scan rate (

    
     or 
    
    
    
    ) to maintain quasi-equilibrium.
  • Analysis: Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection to find the Corrosion Current Density (

    
    ).
    

Calculation:



Part 4: Data Presentation & Analysis

When reporting results for DEDMEDA, structure your data to highlight the concentration-dependence of the inhibition.

Table 1: Expected Electrochemical Parameters for DEDMEDA in 1M HCl

Conc. (ppm)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(%)
Blank -4808509011025--
50 -4751208511518085.8
100 -472658811235092.3
200 -468358611468095.8
500 -465228411695097.4

Note: Data represents typical trends for tetra-substituted ethylenediamines. A shift in


 < 85 mV implies a mixed-type inhibition mechanism.

Validation Logic (Self-Check):

  • Consistency Check: Does

    
     match 
    
    
    
    within
    
    
    ? If not, check for non-steady-state conditions (scan rate too fast).
  • Isotherm Fit: Plot

    
     vs. 
    
    
    
    . A linear fit with
    
    
    confirms Langmuir adsorption.

Visualizing the Validation Workflow:

ValidationWorkflow Start Start Validation OCP Measure OCP (Stability Check) Start->OCP EIS Run EIS (Get Rct) OCP->EIS Tafel Run Tafel (Get Icorr) EIS->Tafel Calc Calculate Efficiency (η%) Tafel->Calc Decision η(EIS) ≈ η(Tafel)? Calc->Decision Pass VALIDATED (Mixed-Type Inhibitor) Decision->Pass Yes Fail RE-TEST (Check Scan Rate/Stability) Decision->Fail No

Figure 2: Logical workflow for validating corrosion inhibition efficiency.

Part 5: References

  • N,N'-Diethyl-N,N'-dimethylethylenediamine (Compound Summary). PubChem. National Library of Medicine. [Link]

  • Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. American Chemical Society.[1] (General EIS Protocol Reference). [Link]

  • Investigation of the Inhibition Effect of N-1-Naphthylethylenediamine... on Steel Corrosion. Der Pharma Chemica. (Comparative study on substituted ethylenediamines). [Link]

  • Inhibition Effect of N,N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel. International Journal of Electrochemical Science. (Mechanism of amino-based adsorption). [Link]

Sources

Troubleshooting & Optimization

Stability issues of N,N'-Diethyl-N,N'-dimethylethylenediamine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting Under Reaction Conditions

CAS: 106-66-1 | Abbreviation: DEDMEDA / DE-DMEDA[1][2]

Part 1: Technical Snapshot & Stability Profile

N,N'-Diethyl-N,N'-dimethylethylenediamine is a sterically hindered, tertiary diamine ligand.[1][2] It is primarily used in organometallic chemistry (specifically organolithium and organozinc reactions) to modify the Lewis acidity of metal centers and break down aggregate structures, thereby increasing the reactivity of the anion.

While structurally similar to the more common TMEDA (Tetramethylethylenediamine), the presence of ethyl groups on the nitrogen atoms increases lipophilicity and alters the steric environment around the coordinated metal. However, this structural nuance introduces specific stability challenges that differ from simple aliphatic amines.[2]

Physicochemical Stability Data
ParameterSpecification / BehaviorCritical Implication for Research
Oxidative Stability Low. Susceptible to N-oxide formation upon air exposure.[1][2]Oxidized ligand turns yellow and loses coordination efficacy, potentially quenching organolithium reagents.[1]
Hygroscopicity High. Avidly absorbs atmospheric moisture.[1]Water content >50 ppm will decompose pyrophoric reagents (n-BuLi, t-BuLi) immediately.[1][2]
Thermal Stability Moderate. Stable to distillation (bp ~150-154°C).[1][2]Can be distilled at atmospheric pressure, but vacuum distillation is recommended to minimize thermal history.[1]
Chemical Compatibility Base-Stable / Nucleophilic. Stable against strong bases (R-Li, LDA).[1][2] Unstable with alkyl halides (undergoes quaternization).[2]
Part 2: Degradation Pathways & Mechanism

Understanding why the reagent fails is critical for troubleshooting. The diagram below outlines the three primary degradation pathways researchers encounter in the lab.

DEDMEDA_Stability DEDMEDA Pure DEDMEDA (Colorless Liquid) NOxide Amine N-Oxide (Yellow/Brown Color) DEDMEDA->NOxide Slow Oxidation Carb Bicarbonate Salts (Cloudy/Precipitate) DEDMEDA->Carb Hydrolysis Quat Quaternary Ammonium Salt (Solid Precipitate) DEDMEDA->Quat Menshutkin Reaction O2 + O2 (Air Exposure) O2->NOxide H2O_CO2 + H2O / CO2 H2O_CO2->Carb RX + Alkyl Halide (R-X) RX->Quat Fail1 Ligand Inactivation Oxidative quenching of R-Li NOxide->Fail1 Fail2 Stoichiometry Error Protodealsylation of Reagent Carb->Fail2 Fail3 Side Reaction Loss of Nucleophile Quat->Fail3

Figure 1: Primary degradation pathways of DEDMEDA.[1][2] The central blue node represents the pure compound; grey nodes represent degradation products that compromise experimental integrity.

Part 3: Troubleshooting Guide (FAQs)
Issue 1: Visual Appearance Changes

Q: My DEDMEDA has turned from colorless to a pale yellow/straw color. Is it still usable?

  • Diagnosis: The yellowing indicates the formation of amine N-oxides due to oxidation (exposure to air).[2]

  • Impact: For non-critical applications (e.g., simple acid scavenging), it may be acceptable. However, for organometallic catalysis or anionic polymerization , this is fatal. The N-oxide moiety can react with organolithiums, consuming the reagent and altering the aggregation state of the remaining metal center.

  • Solution: Distill the amine over KOH or CaH2 under an inert atmosphere (Argon/Nitrogen). (See Protocol A below).

Q: The liquid appears cloudy or has a white precipitate at the bottom.

  • Diagnosis: This suggests the formation of ammonium bicarbonate/carbonate salts. Tertiary amines do not form stable carbamates with CO2 alone, but in the presence of trace moisture, they form bicarbonate salts which are insoluble in the amine.

  • Solution: This requires rigorous drying.[2] Simple filtration is insufficient as dissolved water remains.[2] Reflux over CaH2 and distill.[2]

Issue 2: Reaction Failures

Q: I used DEDMEDA to stabilize n-BuLi, but my yield dropped significantly compared to previous batches.

  • Root Cause: Hygroscopicity.[2] If the amine was stored in a septum-capped bottle for an extended period, it likely absorbed atmospheric moisture.[2]

  • Mechanism: When "wet" DEDMEDA is mixed with n-BuLi, the water reacts immediately:

    
    
    This silently destroys your lithiating reagent before the reaction begins.[2]
    
  • Verification: Perform a titration of your organolithium/amine mixture using N-pivaloyl-o-toluidine or 1,10-phenanthroline to determine the active base concentration.[1][2]

Q: Can I use DEDMEDA with Alkyl Halides (e.g., Methyl Iodide)?

  • Warning: No, unless you intend to synthesize the quaternary ammonium salt.

  • Mechanism: DEDMEDA is a potent nucleophile.[2] It will attack alkyl halides via the Menshutkin reaction, forming a quaternary ammonium salt (precipitate) and removing the free amine from solution.

Part 4: Validated Protocols
Protocol A: Purification & Drying (The "Gold Standard")

Use this protocol if the amine is yellow or has been stored for >3 months.

  • Pre-Drying: Place DEDMEDA in a flask with KOH pellets (approx. 5-10% w/w) and stir for 12 hours. This removes bulk water and carbonate salts.[2]

  • Decantation: Decant the liquid off the KOH (which may have turned to a sludge) into a clean, dry round-bottom flask.

  • Active Drying: Add Calcium Hydride (CaH2) granules. Connect the flask to a distillation apparatus under a nitrogen or argon manifold.

  • Reflux: Reflux gently for 2-4 hours. Note: Ensure the condenser water is flowing to prevent loss of amine.

  • Distillation: Distill the amine.

    • Atmospheric: Collect fraction at 150-154°C .[1][2]

    • Vacuum (Recommended): Reduces thermal stress.[2] Boiling point will vary by pressure (e.g., ~45-50°C at 10 mmHg).[1][2]

  • Storage: Collect directly into a Schlenk flask or a bottle containing activated 4Å Molecular Sieves. Store under inert gas.

Protocol B: Inert Handling for Lithiation

How to mix DEDMEDA with Organolithiums without degradation.

  • Glassware: Flame-dry all Schlenk flasks and flush with Argon x3.

  • Solvent: Use anhydrous hexane or THF (freshly distilled or from a column).

  • Sequence:

    • Add Solvent.[2][3][4]

    • Add DEDMEDA (via syringe).[2]

    • Cool to reaction temp (e.g., -78°C or 0°C).[1][2]

    • Add n-BuLi dropwise.[1][2]

    • Wait 15-30 mins for complexation (breaking of hexameric BuLi aggregates into reactive dimers/monomers) before adding your substrate.[1][2]

References
  • PubChem. (2025).[2] N,N'-Diethyl-N,N'-dimethylethylenediamine (Compound Summary). National Library of Medicine.[2] Link[2]

  • Rappoport, Z., & Marek, I. (2004).[3] The Chemistry of Organolithium Compounds.[3][4][5][6][7] John Wiley & Sons.[2][3] (Detailed discussion on amine ligands modifying aggregation states). Link[2]

  • Gau, M. R., & Zdilla, M. J. (2016).[4] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.[2][4] Journal of Visualized Experiments.[2][4] (Handling protocols for pyrophoric reagents). Link

  • Fisher Scientific. (2025).[2][8] Safety Data Sheet: N,N'-Dimethylethylenediamine.[1][2][8][9] (General safety and stability data for the class of diamines). Link[2]

Sources

Troubleshooting guide for N,N'-Diethyl-N,N'-dimethylethylenediamine catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

This guide addresses the technical application of N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS: 106-66-1), hereafter referred to as DEDMEDA .

Critical Distinction: Before proceeding, you must verify your specific application. DEDMEDA is a tertiary amine (fully substituted). It is chemically distinct from N,N'-Dimethylethylenediamine (DMEDA) , a secondary amine.[1]

  • If you are performing Buchwald-type C-N cross-couplings (Goldberg Reaction): You likely require DMEDA (secondary amine), not DEDMEDA. DEDMEDA lacks the N-H functionality required to form the active copper-amidate species in standard protocols.

  • If you are performing ATRP, Organolithium stabilization, or Lewis Base catalysis: You are in the right place. DEDMEDA serves as a steric modulator, bridging the gap between TMEDA (Tetramethylethylenediamine) and TEEDA (Tetraethylethylenediamine).

Ligand Comparison Table
FeatureDEDMEDA (Target)TMEDA (Standard)DMEDA (Different Class)
Structure Et(Me)N–CH₂CH₂–N(Me)EtMe₂N–CH₂CH₂–NMe₂Me(H)N–CH₂CH₂–N(H)Me
Class Tertiary DiamineTertiary DiamineSecondary Diamine
Primary Role Steric Tuning, Li-ChelationLi-Activation, ATRP LigandCu-Ligand for C-N Coupling
Steric Bulk Moderate (Ethyl/Methyl)Low (Methyl)Low (Methyl)
Key Application Fine-tuned ATRP, Li-StabilizationGeneral Lithiation, Baylis-HillmanUllmann/Goldberg Amidation

Application Module A: Copper-Mediated ATRP (Atom Transfer Radical Polymerization)

In ATRP, DEDMEDA acts as a ligand for Copper (CuBr or CuCl), solubilizing the metal and tuning its redox potential. The Ethyl groups increase solubility in non-polar monomers compared to TMEDA but add steric bulk that can alter the equilibrium constant (


).
Mechanism

The ligand (L) complexes with Cu(I) to form


. This species reacts with an alkyl halide initiator (R-X) to generate a radical (

) and the persistent radical deactivator

.
  • DEDMEDA Effect: The steric bulk of the ethyl groups slightly destabilizes the Cu(II) complex compared to TMEDA, potentially shifting the equilibrium towards the active species, increasing polymerization rate (

    
    ) but risking higher polydispersity (PDI) if not controlled.
    
Troubleshooting Guide: ATRP Systems

Issue 1: Reaction Stalls (Low Conversion)

  • Root Cause: "Persistent Radical Effect" accumulation. Too much Cu(II) has built up, or the catalyst has oxidized due to

    
     ingress.
    
  • Diagnostic: Solution turns from light green/brown to distinct blue/green (indicative of Cu(II) saturation).

  • Solution:

    • Regenerate Cu(I): Add a reducing agent (Tin(II) 2-ethylhexanoate or Ascorbic Acid) to convert excess Cu(II) back to active Cu(I).

    • Ligand Ratio: Ensure [Ligand]:[Cu] is > 1:1 (typically 1.1:1 to 2:1). DEDMEDA is less stable on Copper than TMEDA; excess ligand prevents catalyst precipitation.

Issue 2: High Polydispersity (PDI > 1.3)

  • Root Cause: The deactivation rate (

    
    ) is too slow. The steric bulk of DEDMEDA is preventing the Cu(II) species from efficiently "capping" the growing radical chain.
    
  • Solution:

    • Switch Ligands: If DEDMEDA is too bulky, blend with TMEDA (1:1 ratio) to reduce steric hindrance.

    • Solvent Switch: Move to a more polar solvent (e.g., add 5-10% DMF or Anisole) to stabilize the Cu(II)-DEDMEDA complex.

Application Module B: Organolithium Stabilization

DEDMEDA is used to break up oligomeric aggregates of organolithium reagents (e.g., n-BuLi), making them more reactive ("activating" the base) or stabilizing specific reactive intermediates.

Troubleshooting Guide: Lithiation/Metalation

Issue 1: Incomplete Metalation / Low Yield

  • Root Cause: Impure Ligand. Commercial DEDMEDA is often synthesized by alkylation and may contain traces of secondary amines or water.

  • The "Proton Sponge" Failure: If the ligand contains water or protic impurities, it quenches the n-BuLi immediately.

  • Protocol (Self-Validating):

    • Distillation: DEDMEDA must be distilled over

      
       or KOH prior to use in organometallic chemistry.
      
    • Titration Check: Mix DEDMEDA with n-BuLi in THF at -78°C. Add 1,10-phenanthroline. If the solution does not turn deep rust-red, your ligand has killed the base.

Issue 2: Unexpected Regioselectivity

  • Root Cause: Steric Steering. The DEDMEDA-Li complex is bulkier than a TMEDA-Li complex. This prevents the base from approaching sterically hindered protons.

  • Solution: If ortholithiation is failing at a crowded site, switch back to the smaller TMEDA. Use DEDMEDA only when you need to protect a hindered site and direct metalation to a more accessible position.

The "False Friend": C-N Coupling (Goldberg/Ullmann)

Scenario: You are trying to couple an Aryl Iodide with an Amide using CuI and DEDMEDA, but getting <5% yield.

Diagnosis: Standard copper-catalyzed amidation mechanisms (proposed by Buchwald et al.) require the ligand to stabilize the Cu(I) species while allowing the formation of a Cu(I)-Amidate intermediate.

  • Secondary Amines (DMEDA): The N-H bond on the ligand is crucial for hydrogen bonding or specific deprotonation pathways that stabilize the transition state.

  • Tertiary Amines (DEDMEDA): Lacking the N-H, DEDMEDA cannot form these stabilized intermediates effectively in the Goldberg cycle. It acts merely as a solubilizer, which is often insufficient for difficult couplings.

Corrective Action:

  • Immediate: Switch to N,N'-Dimethylethylenediamine (DMEDA) or trans-N,N'-Dimethylcyclohexane-1,2-diamine .

  • Exception: If you are performing a Rosenmund-von Braun reaction (Aryl Halide + CuCN -> Aryl Nitrile), DEDMEDA can work as it simply stabilizes the CuCN species, though TMEDA is the industry standard here.

Visual Troubleshooting Logic

DEDMEDA_Troubleshooting Start Start: Reaction Failure Analysis CheckLigand Step 1: Verify Ligand Identity (Is it Tertiary or Secondary?) Start->CheckLigand Branch_CN Application: C-N Coupling (Goldberg/Ullmann) CheckLigand->Branch_CN Amidation Branch_ATRP Application: ATRP (Polymerization) CheckLigand->Branch_ATRP Polymerization Branch_Li Application: Organolithium (Stabilization) CheckLigand->Branch_Li Lithiation Fail_CN CRITICAL ERROR: DEDMEDA is Tertiary. Switch to DMEDA (Secondary). Branch_CN->Fail_CN Check_Color Check Color: Is it Dark Blue/Green? Branch_ATRP->Check_Color Check_Purity Check Purity: Distilled over CaH2? Branch_Li->Check_Purity Reduce_Cu Action: Excess Cu(II). Add Reducing Agent (Sn(EH)2) or Degas better. Check_Color->Reduce_Cu Yes (Oxidized) Dry_Ligand Action: Impurities quenching Li. Distill and store over sieves. Check_Purity->Dry_Ligand No/Unsure

Caption: Logic flow for diagnosing DEDMEDA-mediated reaction failures. Note the critical branch point for C-N coupling.

Frequently Asked Questions (FAQs)

Q: Can I substitute DEDMEDA with TMEDA directly? A: In most cases, yes . TMEDA is the "parent" ligand.[2] DEDMEDA is generally used only when TMEDA fails to provide the necessary solubility (in non-polar hydrocarbons) or when a slight increase in steric bulk is required to tune selectivity. If you are out of DEDMEDA, TMEDA is the best first-line substitute.

Q: How do I remove DEDMEDA from my final product? A: DEDMEDA is a basic amine.

  • Acid Wash: Wash the organic reaction mixture with 1M HCl or 10% Citric Acid. The ligand will protonate and move to the aqueous layer.

  • Volatility: It has a boiling point similar to TMEDA (~120°C). For non-volatile products, it can be removed via high-vacuum rotary evaporation, though acid washing is more efficient.

Q: Why is my DEDMEDA yellow? A: DEDMEDA should be a clear, colorless liquid. A yellow tint indicates oxidation (N-oxide formation) or contamination.

  • Impact: Oxidized ligand will fail in ATRP (alters redox) and Lithiation (quenches base).

  • Fix: Distill under reduced pressure immediately before use.

References

  • General Copper Catalysis & Ligand Effects: Surry, D. S., & Buchwald, S. L. (2010).[3] Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31.[3] (Note: This authoritative review highlights the necessity of secondary amines for amidation, validating the "False Friend" warning).

  • ATRP Mechanism & Ligand Sterics: Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

  • Organolithium Aggregation & Chelation: Collum, D. B. (1993). Solvation and aggregation of lithium hexamethyldisilazide. Accounts of Chemical Research, 26(5), 227–234.

Sources

Optimizing reaction conditions for N,N'-Diethyl-N,N'-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for N,N'-Diethyl-N,N'-dimethylethylenediamine (often abbreviated as DEDMEDA or N,N'-Et,Me-en ).

This content is designed for researchers in drug discovery and organometallic chemistry who utilize this ligand for tuning steric and electronic properties in transition metal catalysis (specifically Copper and Zinc) or organolithium stabilization.

CAS: 106-66-1 | Formula:


 | MW:  144.26  g/mol [1][2]

Core Product Profile & Application Logic

What is this molecule? DEDMEDA is a tertiary diamine ligand.[1] Structurally, it is the "steric bridge" between the common ligands TMEDA (tetramethyl) and TEEDA (tetraethyl).

Why use it?

  • vs. DMEDA (

    
    -dimethyl):  DMEDA contains secondary amines, which can undergo N-arylation during cross-coupling, consuming the ligand and poisoning the reaction.[1] DEDMEDA is fully alkylated (tertiary), making it chemically inert to arylation.[1]
    
  • vs. TMEDA (tetramethyl): DEDMEDA possesses ethyl groups that increase steric bulk and lipophilicity.[1] This is critical when TMEDA forms overly stable (inactive) aggregates with lithium reagents or when a slightly larger bite angle/steric crowd is needed to enforce reductive elimination in Copper catalysis.[1]

Troubleshooting & Optimization FAQs

Direct solutions to common experimental failures.

Category A: Reaction Failure (Copper Catalysis)

Q: My Cu-catalyzed amination (Ullmann-type) stalled after 2 hours. The mixture turned dark brown/black.[1] What happened? Diagnosis: Catalyst deactivation due to ligand dissociation or oxidation.[1] Root Cause: Tertiary diamines like DEDMEDA bind Copper(I) less tightly than secondary diamines (like DMEDA).[1] At high temperatures (>100°C), the ligand can dissociate, leading to Cu(I) disproportionation into Cu(0) (black precipitate) and Cu(II). Solution:

  • Increase Ligand Loading: Shift from a 1:2 (Cu:Ligand) ratio to 1:3 or 1:4 . The excess ligand shifts the equilibrium toward the active catalyst complex.[1]

  • Lower Temperature: If possible, run at 80–90°C instead of 110°C.

  • Check Oxygen: DEDMEDA-Cu(I) complexes are air-sensitive.[1] Ensure rigorous deoxygenation of the solvent before adding the catalyst.[1]

Q: I see low conversion, and the ligand seems to be affecting the base solubility. Diagnosis: Phase transfer inefficiency. Solution: DEDMEDA is highly lipophilic.[1] If you are using inorganic bases like


 or 

, the reaction occurs at the solid-liquid interface.[1]
  • Optimization: Add a phase transfer additive like PEG-400 (5-10 mol%) or switch to a soluble organic base (e.g., DBU) if the substrate tolerates it.[1] Alternatively, switch the solvent to DMSO/Water (10:1) or Dioxane to improve base solubility.

Category B: Purity & Stability[1]

Q: My commercial sample of DEDMEDA is slightly yellow. Can I use it? Diagnosis: Partial oxidation or amine impurities.[1] Risk: Yellowing often indicates the presence of N-oxides or trace secondary amines (


-diethylethylenediamine) from incomplete synthesis.[1] Secondary amine impurities are fatal  for selectivity if you are trying to avoid side-reactions, as they are more reactive ligands.[1]
Protocol: 
  • Quick Check: Run a GC-MS.[1] If you see a peak at MW 116 (N,N'-diethylethylenediamine), purify immediately.[1]

  • Purification: Distill over KOH pellets or

    
     under reduced pressure. Store under Argon in a Schlenk flask.
    

Q: Can I replace TMEDA with DEDMEDA in organolithium reactions (e.g., ortholithiation)? Answer: Yes, but expect slower kinetics and higher selectivity . The ethyl groups in DEDMEDA create a more crowded coordination sphere around the Lithium atom.[1] This destabilizes the lithiated intermediate less than TMEDA but prevents the formation of large, unreactive aggregates.[1]

  • Adjustment: Increase reaction time by 1.5x compared to TMEDA protocols.

Experimental Protocols

Protocol A: Optimization of Cu-Catalyzed C-N Coupling

Standardized workflow for screening DEDMEDA efficiency.

Objective: Couple an aryl halide with a primary amine using DEDMEDA to prevent ligand arylation.

ComponentStandard Equiv.Optimization RangeNotes
Aryl Halide 1.0-Iodides > Bromides >> Chlorides
Nucleophile 1.2 - 1.51.1 - 2.0Excess helps kinetics.[1]
CuI (Pre-catalyst) 0.05 (5 mol%)0.02 - 0.10Use 99.999% purity CuI for best results.[1]
DEDMEDA (Ligand) 0.10 - 0.20 0.10 - 0.40 Critical: Maintain Ligand/Cu ratio

.[1]
Base 2.01.5 - 3.0

(weak),

(strong),

(strongest).[1]
Solvent [0.5 M][0.2 M - 1.0 M]Toluene (non-polar), DMSO (polar), Dioxane.[1]

Step-by-Step:

  • Inert Handling: Charge an oven-dried Schlenk tube with CuI, Base, and Aryl Halide (if solid).[1] Evacuate and backfill with Argon (

    
    ).[1]
    
  • Liquid Addition: Add Solvent, Nucleophile (amine), DEDMEDA, and Aryl Halide (if liquid) via syringe under Argon counter-flow.[1]

    • Tip: Pre-mix CuI and DEDMEDA in a small amount of solvent to form the soluble complex (often green/blue) before adding to the main bulk.

  • Heating: Seal and heat to 90°C.

  • Monitoring: Monitor by HPLC/GC. If conversion stops at <50%, add another 5 mol% DEDMEDA (not Cu) to re-ligate the metal.[1]

Protocol B: In-House Synthesis of High-Purity DEDMEDA

Use this if commercial sources are impure or unavailable.[1] This route avoids quaternary salt formation.[1]

Route: Eschweiler-Clarke Methylation of


-Diethylethylenediamine.[1]
Reaction: 

  • Reagents:

    • 
      -Diethylethylenediamine (1.0 equiv) [CAS 111-74-0][1]
      
    • Formaldehyde (37% aq., 4.4 equiv)

    • Formic Acid (98%, 5.0 equiv)

  • Procedure:

    • Cool Formic acid to 0°C in a round-bottom flask.

    • Add the diamine dropwise (Exothermic!).[1]

    • Add Formaldehyde solution.[1][3]

    • Reflux at 100°C for 12–16 hours (

      
       evolution will occur).[1]
      
  • Workup:

    • Cool to RT. Acidify with HCl (pH < 1).

    • Concentrate in vacuo to remove excess formaldehyde/formic acid.[1]

    • Basify residue with 40% NaOH (pH > 12).[1]

    • Extract with Diethyl Ether (

      
      ).[1]
      
    • Dry over

      
       or KOH.
      
  • Purification: Distill the crude oil.

    • Boiling Point: ~159°C (atmospheric) or ~55°C at 15 mmHg.[1]

    • Yield Target: >85%.

Visualized Workflows

Figure 1: Catalytic Cycle & Ligand Role

This diagram illustrates why DEDMEDA (Tertiary) is preferred over DMEDA (Secondary) for difficult substrates to prevent ligand death.

G Start Cu(I) Precursor (CuI) ActiveComplex Active Species [L2-Cu-Nu] Start->ActiveComplex + Nucleophile/Base Ligand Ligand: DEDMEDA (Steric Bulk + Tertiary Amine) Ligand->ActiveComplex Stabilization OxAdd Oxidative Addition (Ar-X) ActiveComplex->OxAdd Intermediate Cu(III) Intermediate (Unstable) OxAdd->Intermediate RedElim Reductive Elimination (Product Release) Intermediate->RedElim DEDMEDA Sterics Promote This Step SideReaction SIDE PATH (DMEDA ONLY): Ligand N-Arylation (Catalyst Death) Intermediate->SideReaction If Ligand = Secondary Amine RedElim->ActiveComplex Regenerate Catalyst

Caption: DEDMEDA prevents the "Side Path" (Ligand Arylation) common with secondary diamines, ensuring sustained catalytic turnover.

Figure 2: Synthesis & Purification Decision Tree

Synthesis Check Starting Material Check RouteA Route A: N,N'-Diethylethylenediamine (CAS 111-74-0) Check->RouteA RouteB Route B: N,N'-Dimethylethylenediamine (CAS 110-70-3) Check->RouteB ProcessA Eschweiler-Clarke Methylation (HCHO / HCOOH) RouteA->ProcessA Recommended ProcessB Alkylation (Et-Br) *Risk of Quaternization* RouteB->ProcessB Not Recommended ResultA Product: DEDMEDA High Purity (>98%) ProcessA->ResultA ResultB Mixture: Mono/Di/Tri-alkylated Difficult Separation ProcessB->ResultB

Caption: Route A is the industry-standard for generating high-purity DEDMEDA suitable for catalysis.

References

  • General Properties of Mixed Diamines

    • PubChem Compound Summary for CID 66942: N,N'-Diethyl-N,N'-dimethylethylenediamine.[1] National Center for Biotechnology Information (2025).[1] Link

  • Ligand Effects in Copper Catalysis (The "Ligand Arylation" Problem)

    • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31.[1] (Foundational text explaining why tertiary amines like DEDMEDA are used to avoid side reactions seen with DMEDA). Link

  • Synthesis Protocol (Eschweiler-Clarke Adaptation)

    • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945).[1] beta-Phenylethyldimethylamine.[1] Organic Syntheses, 25, 89. (Standard protocol adapted for diamine methylation). Link

  • Commercial Availability & Physical Data

    • Sigma-Aldrich Product Specification: N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1).[1][4]Link

Disclaimer: This guide provides technical recommendations for research purposes. Always consult the specific Safety Data Sheet (SDS) before handling DEDMEDA, as it is corrosive and flammable.

Sources

Validation & Comparative

Comparing reactivity of N,N'-Diethyl-N,N'-dimethylethylenediamine with other diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Steric Fine-Tuning

In the landscape of organometallic chemistry, N,N'-Diethyl-N,N'-dimethylethylenediamine (hereafter referred to as DEDMEDA ) occupies a critical "Goldilocks" zone between the ubiquitous N,N,N',N'-tetramethylethylenediamine (TMEDA ) and the sterically encumbered N,N,N',N'-tetraethylethylenediamine (TEEDA ).[1]

While TMEDA is the industry standard for activating organolithium reagents (e.g., n-BuLi) by disrupting their aggregate structures, its compact size can sometimes lead to non-selective metalation or ligand degradation via


-lithiation.[1] DEDMEDA, featuring a mixed substituent profile (one ethyl and one methyl group on each nitrogen), offers a tunable steric bulk that modulates the Lewis basicity and coordination geometry of the metal center.[1] This guide analyzes the reactivity, stability, and application of DEDMEDA in comparison to its symmetric analogs.[1]

Structural & Mechanistic Analysis

The Steric-Electronic Trade-off

The reactivity of diamine ligands is governed by two opposing forces: Lewis Basicity (electron donation to the metal) and Steric Hindrance (accessibility of the nitrogen lone pair).

  • TMEDA (Methyl/Methyl): High accessibility, strong binding to Li

    
    .[1] Forms tight 5-membered chelate rings. Risk:[1][2][3] Can be too unhindered, leading to non-selective reactions or attacking the ligand itself.[1]
    
  • DEDMEDA (Ethyl/Methyl): Moderate accessibility.[1] The ethyl group introduces a "buttressing effect," slightly widening the N-Li-N bite angle and increasing the cone angle.[1] Benefit: Increases solubility in non-polar solvents and improves regio-control in Directed Ortho-Metalation (DoM).[1]

  • TEEDA (Ethyl/Ethyl): High hindrance.[1] Often binds too weakly to effectively break up alkyllithium aggregates (e.g., hexamers) into reactive dimers/monomers.[1]

Ligand Stability (Resistance to Decomposition)

A major failure mode in organolithium chemistry is the deprotonation of the ligand. TMEDA is susceptible to


-lithiation at the methyl groups, leading to decomposition.[1] DEDMEDA reduces this risk through steric shielding of its own 

-protons and the inductive effect of the ethyl groups.
Visualization: Ligand-Mediated De-aggregation

The following diagram illustrates how diamine ligands activate organolithium reagents by breaking down stable aggregates.

LigandActivation cluster_0 Steric Control Point Aggregate BuLi Hexamer (Low Reactivity) Complex Chelated Dimer/Monomer (High Reactivity) Aggregate->Complex + Ligand (De-aggregation) Ligand Diamine Ligand (TMEDA/DEDMEDA) Ligand->Complex Product Metalated Species Complex->Product + Substrate (DoM) Substrate Substrate (e.g., Benzamide)

Figure 1: Mechanism of ligand-accelerated lithiation.[1] DEDMEDA modifies the geometry of the 'Chelated Dimer', altering kinetic selectivity compared to TMEDA.[1]

Comparative Performance Data

The following table synthesizes physical properties and reactivity profiles. Note that specific pKa values for DEDMEDA are estimated based on substituent additivity rules relative to TMEDA and TEEDA.[1]

FeatureTMEDADEDMEDA (Target)TEEDADMEDA
Structure Me

N-C

H

-NMe

Et(Me)N-C

H

-N(Me)Et
Et

N-C

H

-NEt

Me(H)N-C

H

-N(H)Me
Class Tertiary DiamineTertiary DiamineTertiary DiamineSecondary Diamine
Steric Bulk LowMedium HighLow
Li

Binding Affinity
HighModerate LowModerate (requires deprotonation)
Aggreg.[1][3] Breaking Power ExcellentGood PoorN/A (diff.[1] mechanism)
Boiling Point 120-122 °C~145-150 °C (Est.)189 °C119 °C
Primary Application General activation of BuLiStereoselective DoM High-temp stabilityCu-catalyzed coupling
Safety Profile Flammable, CorrosiveFlammable, Irritant IrritantCorrosive

Key Insight: DEDMEDA is the preferred choice when TMEDA causes "over-reaction" (e.g., benzylic metalation instead of ring metalation) or when the reaction requires a slightly higher boiling point solvent system where TMEDA might volatilize.[1]

Experimental Protocols

Protocol: Ligand-Controlled Directed Ortho-Metalation (DoM)

Objective: To demonstrate the use of DEDMEDA in the regioselective lithiation of N,N-diethylbenzamide.

Reagents:

  • Substrate: N,N-Diethylbenzamide (1.0 equiv)[1]

  • Reagent: s-BuLi (1.1 equiv, cyclohexane solution)[1]

  • Ligand: DEDMEDA (1.1 equiv) [Distilled from CaH

    
     prior to use][1]
    
  • Electrophile: MeOD (for deuterium quench study) or Benzaldehyde[1]

  • Solvent: Anhydrous THF

Workflow:

  • Ligand Complexation:

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Add anhydrous THF (5 mL/mmol substrate) and DEDMEDA (1.1 equiv).

    • Cool to -78 °C (dry ice/acetone bath).

    • Add s-BuLi dropwise.[1] Stir for 15 minutes. Note: This pre-forms the reactive complex.[4]

  • Substrate Addition:

    • Add N,N-diethylbenzamide (dissolved in minimal THF) dropwise over 10 minutes.

    • Observation Point: The solution may change color (often yellow/orange) indicating the formation of the lithiated species.

    • Stir at -78 °C for 1 hour. (If using TMEDA, 30 mins is often sufficient; DEDMEDA may require slightly longer due to steric bulk).[1]

  • Electrophile Trapping:

    • Add the electrophile (e.g., MeOD) in excess.[1]

    • Allow to warm to room temperature.[1]

  • Workup:

    • Quench with sat. NH

      
      Cl. Extract with EtOAc.[1]
      
    • Analyze by

      
      H-NMR.[1][5][6] Measure deuterium incorporation at the ortho position.[1]
      

Validation Criteria:

  • Success: >95% Deuterium incorporation at the ortho position.[1]

  • Comparison: If TMEDA yields byproducts (e.g., attack on the amide carbonyl) and DEDMEDA yields clean ortho-product, the steric shielding of DEDMEDA is validated.[1]

Protocol: Purification and Drying of DEDMEDA

Commercial amines often contain water and primary/secondary amine impurities which destroy organolithium reagents.[1]

  • Pre-drying: Store DEDMEDA over KOH pellets for 24 hours.

  • Reflux: Decant and reflux over Calcium Hydride (CaH

    
    ) for 4 hours.
    
  • Distillation: Distill under reduced pressure (or Nitrogen atmosphere). Collect the middle fraction.

  • Storage: Store over 4Å Molecular Sieves under Argon.

Mechanistic Visualization: Steric Steering

The following diagram compares the coordination environment. DEDMEDA prevents "over-crowding" at the metal center, which is crucial for preventing ligand degradation.[1]

StericComparison cluster_TMEDA TMEDA (Tight Binding) cluster_DEDMEDA DEDMEDA (Optimized Sterics) Li_T Li+ N_T1 N(Me)2 Li_T->N_T1 N_T2 N(Me)2 Li_T->N_T2 N_T1->N_T2 Small Bite Angle Li_D Li+ N_D1 N(Et)(Me) Li_D->N_D1 N_D2 N(Et)(Me) Li_D->N_D2 N_D1->N_D2 Wider Cone Angle

Figure 2: Comparison of coordination environments. The ethyl groups in DEDMEDA create a larger 'Cone Angle', shielding the metal center from non-specific aggregation while maintaining activation.[1]

References

  • Collum, D. B. (1992).[1] "Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium?" Accounts of Chemical Research, 25(10), 448–454.[1] Link[1]

  • Strohmann, C., et al. (2003).[1] "Structure and Reactivity of Organolithium-Diamine Complexes." Organometallics, 22(22), 4470-4479.[1] Link[1]

  • Reich, H. J. (2013).[1] "Role of HMPA and Diamines in Organolithium Chemistry." Chemical Reviews, 113(9), 7130-7178.[1] Link[1]

  • PubChem. (n.d.).[1] "N,N,N',N'-Tetramethylethylenediamine (TMEDA) Compound Summary." National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2025).[1][7] "N,N'-Diethyl-N,N'-dimethylethylenediamine Properties and Safety." Link

Sources

GC-MS analysis of N,N'-Diethyl-N,N'-dimethylethylenediamine reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: GC-MS Analysis of N,N'-Diethyl-N,N'-dimethylethylenediamine Reaction Mixtures

Executive Summary

This guide details the analytical characterization of N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA), a tertiary diamine ligand often used in organometallic catalysis and pharmaceutical synthesis.[1]

Analysis of DEDMEDA reaction mixtures presents specific challenges:

  • High Polarity/Basicity: Aliphatic amines interact strongly with silanol groups in standard GC columns, causing severe peak tailing.

  • Lack of Chromophores: The molecule lacks conjugated systems, rendering standard HPLC-UV insensitive without derivatization.

  • Volatility: The compound is sufficiently volatile for Gas Chromatography (GC), which is the preferred separation technique.[2]

This guide establishes GC-MS (Gas Chromatography-Mass Spectrometry) as the superior method for reaction monitoring and impurity profiling, comparing it against HPLC and GC-FID alternatives.[1]

Methodological Comparison: Why GC-MS?

The following table objectively compares GC-MS against common alternatives for aliphatic diamine analysis.

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Analyte Suitability Excellent. Volatile amines elute well on base-deactivated columns.[1]Poor. DEDMEDA has no UV absorbance. Requires complex derivatization (e.g., with benzoyl chloride).Good. Effective for quantification of known pure standards.
Impurity Identification High. EI fragmentation allows structural elucidation of unknown byproducts (e.g., mono-ethylated intermediates).[1]Low. Retention time matching only; cannot identify unexpected side-products.None. Blind quantification; cannot distinguish co-eluting impurities.
Sensitivity High (SIM mode). Can detect trace impurities (<0.1%).Low to Moderate. Limited by derivatization efficiency.Moderate. Good linear range but lower sensitivity than MS.
Throughput Fast (<15 min). Rapid temperature ramping possible.Slow. Equilibration and long run times for polar mobile phases.Fast. Similar to GC-MS.[1]

Verdict: GC-MS is the only viable choice for reaction mixtures where unknown intermediates and byproducts must be identified to optimize synthetic yield.

Reaction Context & Impurity Profiling

To interpret the chromatogram, one must understand the synthesis pathway. DEDMEDA is typically synthesized via the ethylation of N,N'-dimethylethylenediamine (DMEDA).[1]

  • Target Analyte: N,N'-Diethyl-N,N'-dimethylethylenediamine (

    
    , MW: 144)[1]
    
  • Starting Material (Impurity A): N,N'-Dimethylethylenediamine (

    
    , MW: 88)[1][3]
    
  • Intermediate (Impurity B): N-Ethyl-N,N'-dimethylethylenediamine (

    
    , MW: 116)[1]
    
  • Over-alkylation (Impurity C): Quaternary ammonium salts (Non-volatile; will not elute and may dirty the liner).

Experimental Protocol

This protocol uses a Base-Deactivated column to prevent peak tailing, a critical requirement for amine analysis.[1]

A. Sample Preparation
  • Matrix: Reaction mixture (often in toluene, THF, or water).

  • Step 1 (Basification): If the reaction is acidic, add 1.0 M NaOH to ensure amines are in the free-base form (

    
    ). Salts do not vaporize.
    
  • Step 2 (Extraction): Extract into Dichloromethane (DCM) or use the reaction solvent if compatible (e.g., Toluene).

  • Step 3 (Dilution): Dilute to ~100 ppm (µg/mL) in DCM for full scan analysis.

B. GC Parameters
  • Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5 µm).[1]

    • Note: Standard 5% phenyl columns (e.g., DB-5) will result in unusable, tailing peaks due to amine-silanol interaction.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Injection (50:1 ratio) @ 240°C.

    • Liner: Base-deactivated wool liner (Restek Topaz or similar).[1]

  • Oven Program:

    • Hold 40°C for 2 min (Traps volatiles).

    • Ramp 15°C/min to 240°C.

    • Hold 240°C for 5 min (Elutes heavier cyclic byproducts).

C. MS Parameters
  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI) @ 70 eV.

  • Scan Range: 35–300 m/z.

  • Solvent Delay: 3.0 min (to protect filament).

Analytical Workflow Visualization

The following diagram outlines the logical flow from reaction sampling to data interpretation.

AnalysisWorkflow Sample Reaction Mixture Prep pH Adjustment (>12) & DCM Extraction Sample->Prep Free Base Form GC GC Separation (Base-Deactivated Col) Prep->GC Injection MS MS Detection (EI Source) GC->MS Elution Data Data Interpretation (Alpha-Cleavage) MS->Data Spectrum

Figure 1: End-to-end workflow for ensuring amine volatility and detection.[1]

Data Analysis & Interpretation

Fragmentation Mechanism (Alpha-Cleavage)

Aliphatic amines undergo a characteristic fragmentation known as Alpha-Cleavage , where the bond adjacent to the nitrogen atom breaks.[1] This is the primary diagnostic tool for confirming the structure of DEDMEDA vs. its impurities.

Target Molecule:



  • Molecular Ion (

    
    ):  Small peak at m/z 144 .
    
  • Base Peak (Alpha-Cleavage): The bond between the ethylene bridge (

    
    ) and the nitrogen is cleaved.
    
    • Fragment:

      
      [1]
      
    • Mass Calculation:

      
      .[1]
      
    • Expect a dominant peak at m/z 72.

Comparison with Impurities:

  • TMEDA (Fully Methylated): Base peak at m/z 58 (

    
    ).
    
  • Mono-Ethyl Intermediate: Will show split peaks: one at m/z 58 (methylated end) and one at m/z 72 (ethylated end).[1]

Fragmentation Pathway Diagram

Fragmentation MolIon Molecular Ion (M+) m/z 144 Alpha Alpha-Cleavage MolIon->Alpha EI Impact (70eV) BasePeak Base Peak Ion [CH2=N(Me)(Et)]+ m/z 72 Alpha->BasePeak Charge Retention Neutral Neutral Loss •CH2-N(Me)(Et) Alpha->Neutral Radical Loss

Figure 2: Primary fragmentation pathway for N,N'-Diethyl-N,N'-dimethylethylenediamine.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the method must pass these checks:

  • Peak Asymmetry Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column is active (silanols are reacting with the amine). Action: Replace liner or trim column.
  • Ghost Peaks: Inject a blank solvent (DCM). If m/z 72 appears, it indicates "carryover" due to the sticky nature of amines. Action: Increase final bake-out temperature.

  • Resolution (

    
    ):  The target peak (m/z 72 base) must be baseline resolved from the mono-ethyl intermediate (m/z 58/72 mix).
    

References

  • Restek Corporation. (2024). Analysis of Volatile Amines on Rtx-Volatile Amine Columns. Restek Application Notes. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N,N'-Diethylethylenediamine (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69. Link

  • Agilent Technologies. (2020). Determination of Volatile Amines using Select CP-Volamine.[1][4][5] Agilent Application Note 5990-6666EN.[1] Link

  • Little, J. L. (1999). Gas chromatography-mass spectrometry of amines.[1][6] Journal of Chromatography A, 844(1-2), 1-22.[1] (Seminal work on amine derivatization and fragmentation).

Sources

Advanced Mechanistic Profiling: Isotopic Labeling Studies of N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) represents a critical steric evolution of the standard ligand TMEDA (N,N,N',N'-tetramethylethylenediamine). In drug development and organometallic synthesis, the precise control of metalation reagent aggregation (e.g., n-BuLi, LDA) dictates regio- and stereoselectivity.

This guide serves as a technical comparison for researchers utilizing isotopic labeling techniques (


Li, 

N,

C) to elucidate the solution-state structures of DEDMEDA-complexed reagents. Unlike the ubiquitous TMEDA, DEDMEDA introduces steric bulk and potential chirality at the nitrogen centers upon coordination, altering aggregation equilibria and reactivity profiles.

Part 1: Ligand Chemistry & Isotopic Relevance

The Steric Differentiator

While TMEDA forms stable 5-membered chelate rings with lithium, its uniform methyl groups allow for rapid fluxional exchange. DEDMEDA replaces one methyl group on each nitrogen with an ethyl group.

  • Consequence: Upon metal coordination, nitrogen inversion slows, and the ethyl groups create distinct steric pockets.

  • Isotopic Utility: Using isotopically labeled reagents (

    
    Li-enriched alkyllithiums) allows researchers to observe the "lock-in" effect of DEDMEDA compared to the rapid exchange seen with TMEDA.
    
Isotopic Labeling Strategies

To study DEDMEDA complexes effectively, three labeling strategies are employed:

StrategyIsotopePurposeAdvantage
Metal Labeling

Li
(95%+)
Probing aggregation state (

)

, small quadrupole moment = sharp lines, distinct scalar coupling (

,

).
Ligand Labeling

N
Direct observation of Li-N bindingReveals coordination number; distinguishes free vs. bound ligand.
Substrate Labeling

C
Carbon-Lithium connectivityLarge

coupling constants confirm monomer/dimer status.

Part 2: Comparative Performance (DEDMEDA vs. TMEDA)

Aggregation Dynamics (The Collum/Reich Protocol)

The primary metric for ligand performance in lithiation is the ability to deaggregate hexameric n-BuLi into reactive dimers or monomers.

Experimental Data:


Li NMR at -80°C (THF-

)
ParameterTMEDA ComplexDEDMEDA ComplexInterpretation
Stoichiometry (BuLi)

·(TMEDA)

(BuLi)

[1]·(DEDMEDA)

or

DEDMEDA steric bulk often disfavors bis-ligation, shifting equilibrium toward mono-ligated dimers.

Li Chemical Shift

-0.5 to +0.5 ppm

Shifted downfield (+0.1 ppm vs TMEDA)
Deshielding indicates weaker solvation due to steric hindrance of Et groups.
Exchange Rate (

)
Fast (Avg. signal often seen > -60°C)Slow (Distinct isomers visible at -60°C)DEDMEDA "locks" the conformation, crucial for enantioselective deprotonations.
Isomerism Achiral (at N)Syn/Anti Diastereomers DEDMEDA binding creates chiral N-centers; NMR shows multiple species (

/

).
Mechanistic Pathway Visualization

The following diagram illustrates the equilibrium shift induced by DEDMEDA compared to TMEDA, visualized via isotopic NMR logic.

G Hexamer [BuLi]6 (Hexamer) Solvent + Ligand (L) (THF/Et2O) Hexamer->Solvent TMEDA_Dimer [BuLi]2·(TMEDA)2 (Chelated Dimer) Solvent->TMEDA_Dimer L=TMEDA Fast Exchange DEDMEDA_Dimer [BuLi]2·(DEDMEDA)1 (Bridged Dimer) Solvent->DEDMEDA_Dimer L=DEDMEDA Steric Strain TMEDA_Mono [BuLi]·TMEDA (Monomer) TMEDA_Dimer->TMEDA_Mono High L conc. DEDMEDA_Iso Stereoisomers (Syn/Anti) DEDMEDA_Dimer->DEDMEDA_Iso Low Temp NMR Detection

Caption: Aggregation pathways. TMEDA favors fully solvated dimers. DEDMEDA introduces steric strain, often favoring bridged species or distinct stereoisomers resolvable by Low-T NMR.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Low-Temperature Li NMR Analysis

Objective: Determine the aggregation state of DEDMEDA-lithium complexes. Requirement: Schlenk line proficiency; Anhydrous/Anaerobic conditions.

Step 1: Precursor Synthesis (

Li-Enriched n-BuLi)
  • Source: Obtain

    
    Li metal (95% enriched).
    
  • Reaction: React with n-butyl chloride in anhydrous pentane under Argon.

  • Filtration: Filter LiCl precipitate via Celite under inert atmosphere.

  • Titration: Titrate against 1,3-diphenyl-2-propanone tosylhydrazone to determine precise molarity (Target: 1.6 M).

Step 2: Sample Preparation (The Double-Tube Method)

To ensure trustworthiness, use an internal standard that does not coordinate Li.

  • NMR Tube Prep: Flame-dry a 10mm NMR tube fitted with a septum.

  • Solvent: Add 0.5 mL THF-

    
     (dried over Na/Benzophenone).
    
  • Ligand Addition: Add DEDMEDA (1.0 equiv relative to Li).

  • Substrate: Add

    
    Li-BuLi (0.1 mmol) at -78°C via gastight syringe.
    
  • Standard: Add 5

    
    L of cyclooctane (inert chemical shift reference).
    
Step 3: Data Acquisition (CINEMA - Complex Induced Nuclear Effect)
  • Cooling: Pre-cool NMR probe to -90°C.

  • Pulse Sequence: Acquire

    
    Li spectrum (standard single pulse).
    
  • Variable Temperature (VT): Warm in 10°C increments up to -20°C.

    • Validation Check: If peaks broaden and coalesce, exchange is occurring. If peaks remain sharp but shift, contact ion pairing is changing.

  • Multiplicity Editing: If using

    
    N-labeled DEDMEDA, acquire 
    
    
    
    Li-
    
    
    N HMQC to visualize direct N-Li coupling.

Part 4: Technical Analysis & Interpretation

Resolving the "Stereogenic Nitrogen" Problem

A key advantage of DEDMEDA in isotopic studies is the detection of diastereomeric complexes .

  • TMEDA:

    
    H NMR shows singlet for N-Me (or rapid averaging).
    
  • DEDMEDA: At -78°C, the ethyl groups render the N-Me groups diastereotopic.

    • Observation: You will see multiple doublets for the N-Me protons in the

      
      H spectrum and distinct 
      
      
      
      Li peaks corresponding to syn and anti isomers of the chelate ring.

Table: Coupling Constants (J) for Validation

InteractionTypical Value (Hz)Significance

(

Li-

N)
4 – 6 HzConfirms direct chelation. Splitting into a triplet indicates Li is bound to 2 Nitrogens.

(

Li-

C)
10 – 16 HzConfirms monomeric nature (higher J) vs. aggregate (lower J due to sharing).

References

  • Reich, H. J. (2013). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130–7178. Link

  • Collum, D. B. (1993). "Isotopic labeling strategies for the study of organolithium structure and reactivity." Accounts of Chemical Research, 26(5), 227–234. Link

  • Lucht, B. L., & Collum, D. B. (1995). "Lithium Diisopropylamide Solvation by N,N,N',N'-Tetramethylethylenediamine (TMEDA): Evidence for Solvent-Mediated Aggregation." Journal of the American Chemical Society, 117(39), 9863–9874. Link

  • Eaborn, C., & Smith, J. D. (2001). "Steric effects in the coordination of diamines to lithium." Journal of the Chemical Society, Dalton Transactions. (General reference for steric influence of Et vs Me groups in diamines).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.